Fmoc-Val-Ala-OH
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMZNLKVKGMJS-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine, commonly abbreviated as Fmoc-Val-Ala-OH, is a crucial dipeptide building block in modern synthetic chemistry. Its primary applications lie in the fields of peptide synthesis and the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). The Fmoc protecting group on the N-terminus allows for orthogonal deprotection strategies, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. Furthermore, the Valine-Alanine dipeptide sequence serves as a specific cleavage site for certain intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells. This property makes this compound an integral component of cleavable linkers in ADCs, enabling the targeted release of cytotoxic payloads within cancer cells.[][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Core Chemical Properties
This compound is a white to off-white solid with the chemical formula C₂₃H₂₆N₂O₅.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |
| Molecular Weight | 410.46 g/mol | |
| Exact Mass | 410.18417193 Da | |
| Melting Point | 217–219 °C | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMF and DMSO. Soluble in water. | |
| Purity (typical) | ≥95% | |
| Storage Conditions | 2–8°C |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Generalized)
-
Activation of Fmoc-Val-OH:
-
Dissolve Fmoc-Val-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and add a base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the salt.
-
Add the pre-activated Fmoc-Val-OH solution to the alanine methyl ester solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Ester Hydrolysis:
-
Once the reaction is complete, filter off any precipitated urea byproduct (if DCC was used).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Fmoc-Val-Ala-OMe.
-
Dissolve the crude dipeptide ester in a mixture of methanol and water.
-
Add 1 M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude this compound.
-
Purification Protocol
Purification of this compound is typically achieved by recrystallization or column chromatography.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a gradient of methanol in dichloromethane as the eluent. The purity of the final product should be assessed by HPLC.
Analytical Characterization
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are often proprietary to commercial suppliers and not always publicly available. However, a certificate of analysis with this information can typically be requested from the supplier. The expected characterization would confirm the presence of the Fmoc, valine, and alanine moieties.
Applications in Peptide Synthesis and Antibody-Drug Conjugates
This compound is a versatile building block for the synthesis of more complex peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Its most prominent application, however, is in the construction of cleavable linkers for ADCs.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general cycle involves:
-
Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.
-
Activation and Coupling: The carboxylic acid of this compound is activated in situ using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA). This activated dipeptide is then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain.
Application as a Cleavable Linker in ADCs
The Val-Ala dipeptide sequence is a substrate for the lysosomal protease Cathepsin B. This enzyme is often found in higher concentrations inside tumor cells. In the context of an ADC, the this compound moiety is typically part of a larger linker structure that connects a monoclonal antibody to a cytotoxic drug.
The mechanism of action involves:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into the cell, eventually reaching the lysosome.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and alanine residues of the linker.
-
Drug Release: This cleavage event initiates the release of the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect.
The Val-Ala linker has been shown to be highly stable in human plasma and allows for a high drug-to-antibody ratio (DAR) with limited aggregation, making it a favorable choice for the development of potent and soluble ADCs.
Visualizations
Synthesis and Application Workflow of this compound
Caption: Workflow for the synthesis and application of this compound.
Mechanism of Drug Release from a Val-Ala Linker-Based ADC
Caption: Mechanism of action of a Val-Ala linker in an ADC.
References
Fmoc-Val-Ala-OH: A Technical Guide for Researchers in Drug Development
CAS Number: 150114-97-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Ala-OH is a protected dipeptide composed of L-valine and L-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This molecule is a critical building block in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its core utility lies in its incorporation as a cleavable linker, which is designed to be stable in systemic circulation but susceptible to enzymatic cleavage within the target cell's lysosomal compartment. This targeted release of a cytotoxic payload is a cornerstone of modern ADC design, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. The Val-Ala dipeptide sequence is specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2][3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [4] |
| Molecular Weight | 410.46 g/mol | [4] |
| Appearance | White to off-white solid/powder or crystals | |
| Melting Point | 217–219 °C | |
| Purity | Typically ≥95% | |
| Solubility | Slightly soluble in DMF and DMSO; ≥ 100 mg/mL in DMSO | |
| Storage Conditions | 2–8 °C for long-term storage |
Core Applications in Drug Development
This compound serves two primary roles in the synthesis of complex biomolecules for therapeutic applications:
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is a ready-to-use building block for the synthesis of peptides containing the Val-Ala sequence. The Fmoc group provides a temporary N-terminal protection that can be removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain.
-
Antibody-Drug Conjugate (ADC) Linker Synthesis: This is the most prominent application of this compound. It forms the core of a cathepsin B-cleavable linker. The dipeptide is typically attached to a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), which in turn is connected to a cytotoxic payload.
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of an ADC utilizing a Val-Ala linker is contingent on a series of events that culminate in the targeted release of the cytotoxic payload within the cancer cell. This process involves the endocytic pathway and subsequent lysosomal degradation.
Caption: Mechanism of Action of a Val-Ala Linker-based ADC.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of an ADC linker and the subsequent evaluation of its enzymatic cleavage.
Protocol 1: Solid-Phase Synthesis of a Val-Ala-PABC Linker
This protocol describes the manual solid-phase synthesis of a Val-Ala-PABC linker on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-PAB-OH (Fmoc-p-aminobenzyl alcohol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection (Resin):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-PAB-OH:
-
In a separate vial, dissolve Fmoc-PAB-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Fmoc Deprotection (PAB): Repeat step 2.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin as in step 2.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude Val-Ala-PABC-NH₂ by reverse-phase HPLC.
Caption: Workflow for Solid-Phase Synthesis of Val-Ala-PABC Linker.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol describes a fluorometric assay to evaluate the cleavage of a Val-Ala linker conjugated to a fluorophore by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Val-Ala-PABC-fluorophore substrate (e.g., conjugated to AMC or another fluorogenic molecule)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Activation Buffer.
-
Dilute the Val-Ala-PABC-fluorophore substrate to the desired concentration in Assay Buffer.
-
Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of substrate solution.
-
Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of substrate solution.
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of substrate solution.
-
Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C. For a kinetic assay, immediately place the plate in a pre-warmed fluorescence plate reader. For an endpoint assay, incubate for a predetermined time (e.g., 30, 60, or 120 minutes).
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
For a kinetic assay, record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (Blank wells) from all other readings.
-
For an endpoint assay, compare the fluorescence in the test wells to the negative control.
-
For a kinetic assay, plot fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
Caption: Workflow for In Vitro Cathepsin B Cleavage Assay.
Conclusion
This compound is a valuable and versatile dipeptide building block for the development of advanced biotherapeutics, particularly ADCs. Its well-defined physicochemical properties and its specific susceptibility to cleavage by lysosomal proteases like Cathepsin B make it an ideal component for constructing linkers that enable targeted drug delivery. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of Val-Ala-containing linkers, empowering researchers to harness the potential of this key molecule in the design of next-generation targeted therapies.
References
Navigating the Solubility of Fmoc-Val-Ala-OH in DMSO and DMF: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of peptide linkers like Fmoc-Val-Ala-OH is critical for the successful design and synthesis of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. This guide provides a comprehensive overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine (this compound) in two common organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and offers a detailed protocol for its determination.
This compound is a dipeptide derivative frequently employed as a cleavable linker in the construction of ADCs.[1] Its enzymatic lability within the lysosomal compartment of cancer cells allows for the targeted release of cytotoxic payloads. The efficiency of the synthesis and purification processes involving this linker is highly dependent on its solubility in appropriate solvents.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound can be challenging to find in the public domain, with some sources providing qualitative descriptions. The following table summarizes the available information.
| Solvent | Reported Solubility | Molar Concentration (if applicable) | Source |
| DMSO | ≥ 100 mg/mL (saturation not reached) | ≥ 243.63 mM | [2][3] |
| DMF | Slightly soluble | Not specified | [1] |
It is important to note that "slightly soluble" is a qualitative term and the actual solubility in DMF would need to be experimentally determined for specific applications. The solubility in DMSO is noted to be high, though the upper limit has not been defined in the available literature.[2]
Experimental Protocol for Solubility Determination
To obtain precise and reproducible solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a peptide in a given solvent.
Objective: To determine the saturation solubility of this compound in DMSO and DMF at a controlled temperature.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Anhydrous DMF
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound.
-
Prepare a series of standard solutions of known concentrations in the chosen solvent (DMSO or DMF) for HPLC calibration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the solvent (DMSO or DMF) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Analyze the chromatograms and determine the concentration of this compound in the saturated solution by comparing the peak area with the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or Molarity (M) using the determined concentration and the dilution factor.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling DMSO and DMF.
-
Consult the Safety Data Sheet (SDS) for this compound, DMSO, and DMF before starting the experiment.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
By following this detailed guide, researchers can confidently assess the solubility of this compound in DMSO and DMF, enabling more efficient and predictable outcomes in their peptide synthesis and drug development endeavors.
References
A Technical Guide to Fmoc-Val-Ala-OH: Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-alanine, commonly known as Fmoc-Val-Ala-OH, is a pivotal dipeptide derivative widely utilized in synthetic organic chemistry. Its primary applications lie in Solid-Phase Peptide Synthesis (SPPS) as a building block and in the construction of Antibody-Drug Conjugates (ADCs) as a cleavable linker.[1] This guide provides an in-depth overview of its key physicochemical properties, a detailed protocol for melting point determination, and a workflow diagram illustrating its application in SPPS.
Physicochemical Properties
This compound is a white to off-white solid, which may also appear as a powder or crystalline material.[1][2][3] A comprehensive summary of its key quantitative data is presented below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder/crystals | [1] |
| Melting Point | 217–219 °C | |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| Solubility | Slightly soluble in DMF and DMSO. Soluble in DMSO at ≥ 100 mg/mL. | |
| Storage Temperature | 2–8 °C or -20 °C | |
| Purity (Assay) | ≥95% |
Experimental Protocols
Determination of Melting Point via the Capillary Method
The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment. A depressed and broadened melting range typically indicates the presence of impurities. The following protocol outlines a standard procedure for determining the melting point of this compound using a modern melting point apparatus.
Materials and Equipment:
-
This compound sample (finely powdered and completely dry)
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Long glass tube or PVC pipe (for packing)
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound powder onto a clean, dry surface.
-
Gently jab the open end of a capillary tube into the powder pile. A small amount of solid should enter the tube.
-
Invert the tube (sealed end down) and tap it gently on a hard surface to cause the solid to fall to the bottom.
-
To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a 1-meter glass tube) onto the benchtop. The bouncing action will compact the powder.
-
Repeat until a packed column of 2-3 mm height is achieved at the bottom of the capillary tube. Consistent sample height is crucial for reproducible results.
-
-
Instrument Setup:
-
Ensure the melting point apparatus is clean and calibrated.
-
Set the starting temperature to approximately 5-10°C below the expected melting point of 217°C.
-
Set the heating rate (ramp rate). For a precise measurement, a slow rate of 1-2°C per minute is recommended.
-
-
Measurement:
-
Carefully insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Begin heating the block.
-
Observe the sample closely through the magnifying viewport.
-
Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
-
Continue heating and observing. Record the temperature at which the last solid particle melts, resulting in a completely clear liquid. This is the end of the melting range (the clear point).
-
-
Post-Measurement:
-
Allow the apparatus to cool significantly (at least 20°C below the melting point) before performing another measurement.
-
Use a fresh sample in a new capillary tube for each subsequent trial to ensure accuracy.
-
Application Workflow
This compound is a key reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the N-terminus of the dipeptide, allowing its C-terminal carboxyl group to couple to the free amine of a growing peptide chain attached to a solid resin. The workflow below illustrates a single cycle of peptide elongation using a generic Fmoc-amino acid, which is directly applicable to the use of this compound.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
This cycle of deprotection, coupling, and washing is repeated with different Fmoc-protected amino acids to assemble a peptide of the desired sequence. This compound can be incorporated as a dipeptide unit in a single coupling step.
References
The Cornerstone of Dipeptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Its widespread adoption stems from its unique base-lability, which enables an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][3] This approach, known as Fmoc/tBu chemistry, utilizes milder reaction conditions compared to the older Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the synthesis process.[1] This guide provides a comprehensive overview of the Fmoc protecting group in the context of dipeptide synthesis, detailing its core principles, experimental protocols, and quantitative data.
Core Principles of Fmoc-Based Dipeptide Synthesis
Fmoc-based solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis of a dipeptide requires one full cycle of deprotection, activation, and coupling.
Key Components:
-
Solid Support (Resin): The synthesis begins on an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide) dictates the C-terminal functionality of the final dipeptide.
-
Nα-Fmoc Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures sequential addition.
-
Side-Chain Protection: Reactive side chains of certain amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt) to prevent unwanted side reactions during synthesis. These protecting groups are stable to the basic conditions used for Fmoc removal.
The synthesis proceeds through a cycle of three main steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).
-
Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group by a coupling reagent (e.g., HCTU, HATU) and then coupled to the free amine of the resin-bound amino acid.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the growing peptide chain.
Quantitative Data in Fmoc Chemistry
The efficiency of each step is critical for the overall success of the synthesis. The following tables summarize key quantitative data.
| Parameter | Condition / Value | Significance | Reference(s) |
| Nα-Deprotection | |||
| Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for complete Fmoc removal. | |
| Deprotection Time | 5 - 20 minutes | Shorter times can be effective, but longer times ensure complete removal, especially for sterically hindered amino acids. | |
| Half-life of Fmoc in 20% Piperidine/DMF | ~6 seconds | Demonstrates the rapid nature of the deprotection reaction. | |
| Coupling | |||
| Coupling Reagents | HCTU, HATU, DIC/Oxyma | High efficiency and low racemization. | |
| Coupling Time | 30 minutes - 2 hours | Dependent on the specific amino acids and coupling reagents used. | |
| Typical Coupling Yield | >99% | Essential for the synthesis of high-purity peptides. | |
| Monitoring | |||
| UV Absorbance of Dibenzofulvene-piperidine adduct | λmax ≈ 301 nm | Allows for quantitative monitoring of Fmoc deprotection. | |
| Molar Extinction Coefficient (ε) at 301 nm | ~7800 M⁻¹cm⁻¹ | Used to calculate the loading of the first amino acid on the resin. |
Table 1: Key Quantitative Parameters in Fmoc-SPPS.
| Base | Concentration | Solvent | Deprotection Time | Significance | Reference(s) |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | The most common and standard condition. | |
| Piperazine / DBU | 5% / 1% (+1% formic acid) | DMF | Not specified | An alternative to piperidine, avoiding its controlled substance status. | |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | Offers similar efficiency to piperidine. | |
| Dipropylamine (DPA) | 25% (v/v) | DMF | Not specified | Can reduce aspartimide formation. | |
| Diethylamine (DEA) | 10% (v/v) | DMA | 120 min | Slower deprotection, may be useful in specific cases. |
Table 2: Common Fmoc Deprotection Cocktails.
Experimental Protocols
The following are detailed protocols for the manual synthesis of a dipeptide on a solid support.
Protocol 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add sufficient DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF.
Protocol 2: First Amino Acid Coupling (Loading)
This protocol assumes the use of a pre-loaded resin is not being performed.
-
Dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading) and an activating agent like HCTU (4.5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 4: Second Amino Acid Coupling
-
In a separate vial, dissolve the second Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HCTU (2.9-4.5 equivalents) in DMF.
-
Add a base like DIPEA or collidine (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin-bound amino acid.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 5: Cleavage and Final Deprotection
-
After the final washing step, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved dipeptide.
-
Precipitate the crude dipeptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated dipeptide by centrifugation and wash with cold ether.
-
Dry the purified dipeptide under vacuum.
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow in Fmoc-based dipeptide synthesis.
Caption: Mechanism of Fmoc protection of an amino acid.
References
The Role of Val-Ala Dipeptide in Peptide Synthesis: A Technical Guide
Abstract: The Val-Ala (L-valyl-L-alanine) dipeptide, a fundamental building block in protein biochemistry, has emerged as a critical component in advanced therapeutic design, most notably in the field of Antibody-Drug Conjugates (ADCs). Its primary role extends beyond being a simple structural unit; it functions as a highly specific, protease-cleavable linker, enabling targeted payload delivery to diseased cells. This technical guide provides an in-depth exploration of the Val-Ala dipeptide, detailing its chemical properties, its pivotal function in peptide synthesis—particularly as an ADC linker—and the methodologies for its incorporation into complex biomolecules.
Introduction to Val-Ala Dipeptide
Val-Ala is a dipeptide composed of two proteinogenic amino acids, L-valine and L-alanine, joined by a peptide bond. As an incomplete breakdown product of protein catabolism, it is a naturally occurring metabolite.[1] In the context of synthetic peptide chemistry, its unique properties are harnessed for specific applications in drug development.
Chemical Properties
The Val-Ala dipeptide's structure and characteristics are fundamental to its function. Its molecular formula is C8H16N2O3 with an average molecular weight of 188.227 g/mol .[1] A key characteristic of the Val-Ala linker is its relatively low hydrophobicity compared to other dipeptide linkers, such as Val-Cit (valine-citrulline).[2][3] This property is advantageous in the synthesis of ADCs, as it helps to mitigate issues with aggregation, especially when conjugating hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[3]
Core Function: The Protease-Cleavable Linker in ADCs
The most significant application of the Val-Ala dipeptide in modern peptide synthesis is its use as a cleavable linker in Antibody-Drug Conjugates. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug is a critical component that dictates the ADC's stability and efficacy.
Mechanism of Action
Dipeptide linkers like Val-Ala are engineered to be stable in systemic circulation but are selectively cleaved by proteases that are highly expressed within the lysosomes of target cells, such as Cathepsin B. The mechanism unfolds as follows:
-
Binding and Internalization: An ADC binds to a specific antigen on the surface of a tumor cell and is internalized into an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the lysosome's acidic environment (pH 4.5-5.5) and its array of hydrolytic enzymes.
-
Enzymatic Cleavage: Cathepsin B, a cysteine protease abundant in the lysosome, recognizes and cleaves the peptide bond between the valine and alanine residues.
-
Payload Release: This cleavage initiates the release of the cytotoxic payload. Often, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is placed between the dipeptide and the drug. Once the dipeptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified, active drug inside the cancer cell to exert its cytotoxic effect.
Synthesis of Peptides Incorporating Val-Ala
The incorporation of a Val-Ala dipeptide into a larger peptide or its attachment to a linker-payload moiety is typically achieved through Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient and controlled assembly of peptide chains on an insoluble polymer resin.
Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support. The synthesis generally proceeds from the C-terminus to the N-terminus. The core of the process is a cycle of two key steps:
-
Deprotection: Removal of a temporary protecting group from the N-terminus of the resin-bound peptide.
-
Coupling: Formation of a peptide bond between the newly freed N-terminus and the activated carboxyl group of the next amino acid.
This cycle is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the resin.
Experimental Protocols
The following is a generalized protocol for the manual synthesis of a peptide containing a Val-Ala sequence using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
General Protocol for SPPS
Materials:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin.
-
Amino Acids: Fmoc-Ala-OH, Fmoc-Val-OH, and other required Fmoc-protected amino acids.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Loading (if starting from scratch):
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) and an activating agent (e.g., HBTU/DIPEA) in DMF.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes, drain, and repeat with fresh solution for another 10-15 minutes.
-
Wash the resin extensively with DMF and DCM to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Valine):
-
In a separate vial, pre-activate Fmoc-Val-OH (3-4 equivalents) with HBTU/HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Analysis of Dipeptide Linkers
The choice of dipeptide linker significantly impacts the physicochemical properties of an ADC. While Val-Cit is a clinically validated and widely used linker, Val-Ala offers specific advantages, primarily related to its lower hydrophobicity.
Impact on ADC Physicochemical Properties
Increased hydrophobicity in an ADC can lead to aggregation, reduced thermal stability, and accelerated in vivo clearance. The Val-Ala linker can mitigate these effects. For instance, studies have shown that when using highly lipophilic payloads, a Val-Ala linker can enable a high drug-to-antibody ratio (e.g., DAR of 7.4) without causing the significant aggregation observed with a corresponding Val-Cit linker.
| Dipeptide Linker | Key Property | Implication for ADC | Example Application |
| Val-Ala | Lower Hydrophobicity | Reduced aggregation, enabling higher DARs; potentially improved manufacturing and safety profiles. | Loncastuximab tesirine (payload: SG3199) |
| Val-Cit | Higher Hydrophobicity | Prone to aggregation with hydrophobic payloads or at high DARs; extensive clinical validation. | Brentuximab vedotin (payload: MMAE) |
Conclusion
The Val-Ala dipeptide plays a specialized and crucial role in modern peptide synthesis, primarily as a protease-cleavable linker for targeted drug delivery in ADCs. Its favorable physicochemical properties, particularly its lower hydrophobicity compared to Val-Cit, make it an attractive choice for developing next-generation ADCs with high drug loads and improved stability. A thorough understanding of its cleavage mechanism and the standard protocols for its incorporation via SPPS is essential for researchers and drug development professionals working to engineer more effective and safer biotherapeutics.
References
A Technical Guide to Fmoc-Val-Ala-OH for Peptide Chemistry Novices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to Fmoc-Val-Ala-OH, a dipeptide building block crucial in modern peptide chemistry. This document provides core knowledge, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals venturing into peptide synthesis.
Core Concepts of this compound
This compound is a dipeptide composed of L-valine and L-alanine, with the N-terminus of valine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is fundamental to the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. The Fmoc group is stable under various reaction conditions but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]
The primary applications of this compound include:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the incorporation of the Val-Ala sequence into a peptide.[1]
-
Antibody-Drug Conjugates (ADCs): It can be utilized as a cleavable linker, connecting a cytotoxic drug to an antibody for targeted cancer therapy.[1]
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 217–219°C |
| Purity (typical) | ≥95% |
| Solubility | Slightly soluble in DMF and DMSO |
| Storage Conditions | 2–8°C |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.
Resin Preparation and Swelling
The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the standard choice.
Protocol:
-
Weigh the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the solvent from the reaction vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the subsequent coupling reaction.
Protocol:
-
To the swollen and drained resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 10-15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
Coupling of this compound
This protocol details the addition of the this compound dipeptide to the deprotected N-terminus of the growing peptide chain on the solid support. The use of a coupling agent is necessary to activate the carboxylic acid of this compound for amide bond formation.
Protocol using HATU/DIPEA:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Alternative Coupling Reagents: Other common coupling reagents such as HBTU/DIPEA or a carbodiimide like DIC in the presence of an additive like HOBt can also be used. The reaction times and equivalents may need to be optimized depending on the specific reagents and the peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.
Protocol:
-
After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for standard peptides is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The composition of the cocktail should be chosen based on the amino acids present in the peptide sequence.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in utilizing this compound in peptide synthesis.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship of this compound to its applications.
References
The Role of Fmoc-Val-Ala-OH in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Ala-OH is a dipeptide building block, composed of L-valine and L-alanine, with its N-terminus protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. While not typically assayed for direct biological activity, it is a critical reagent in solid-phase peptide synthesis (SPPS) and, most notably, in the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).[1][2] In this context, the Val-Ala dipeptide sequence forms the core of a proteolytically cleavable linker, designed to release a cytotoxic payload in a targeted manner.[3] This guide explores the application of this compound in the synthesis of these linkers and details the subsequent biochemical and cell-based assays used to characterize their function and efficacy.
Core Application: A Cleavable Linker in Antibody-Drug Conjugates
The primary application of this compound in biochemical research is as a precursor for the Val-Ala-PABC (para-aminobenzyl carbamate) linker used in ADCs.[4][5] The Fmoc group is removed during synthesis to allow coupling to other components of the linker and payload. The resulting Val-Ala dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic cleavage is the pivotal step in the mechanism of action for many ADCs, ensuring that the potent cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, thereby minimizing systemic toxicity.
Mechanism of Action
The mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization into the lysosome. Inside the lysosome, Cathepsin B cleaves the peptide bond between valine and alanine. This initiates a self-immolative cascade via the PABC spacer, leading to the release of the active drug.
Quantitative Data on Val-Ala Linker Performance
The performance of an ADC containing a Val-Ala linker is evaluated through various assays that quantify its stability, cleavage rate, and cytotoxic potency. The following table summarizes representative data from studies comparing Val-Ala linkers to the more common Val-Cit linker.
| Parameter | Val-Ala Linker | Val-Cit Linker | Assay Type | Comments |
| Cathepsin B Cleavage Rate | ~50% of Val-Cit rate | Baseline | In vitro enzyme assay | Val-Ala is cleaved efficiently, though at a slower rate than Val-Cit in isolated enzyme assays. |
| In Vitro Cytotoxicity (IC50) | 92 pmol/L | 14.3 pmol/L | Cell-based cytotoxicity | Potent cytotoxicity observed in HER2+ cell lines, though may be slightly less potent than Val-Cit counterparts. |
| Hydrophobicity | Lower | Higher | Physicochemical analysis | Lower hydrophobicity can reduce ADC aggregation, allowing for higher drug-to-antibody ratios (DAR). |
| Plasma Stability (Mouse) | Susceptible to cleavage | Susceptible to cleavage | In vitro plasma assay | Both linkers can be prematurely cleaved by mouse-specific carboxylesterases, a key consideration for preclinical models. |
Experimental Protocols
The characterization of ADCs utilizing a Val-Ala linker involves two key types of assays: enzymatic cleavage assays to confirm the linker's intended vulnerability and cell-based cytotoxicity assays to measure therapeutic efficacy.
Cathepsin B-Mediated Linker Cleavage Assay
This assay directly measures the rate at which the Val-Ala linker is cleaved by its target enzyme, Cathepsin B.
Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
-
Activate recombinant human Cathepsin B according to the manufacturer's protocol.
-
Prepare the ADC of interest at a known concentration (e.g., 10 µM) in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer. Equilibrate the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add activated Cathepsin B (e.g., to a final concentration of 1 µM) to initiate the cleavage reaction.
-
-
Time-Course Analysis:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction.
-
Immediately quench the reaction in each aliquot by adding a quenching solution (e.g., acetonitrile with an internal standard or a strong acid).
-
-
Quantification:
-
Analyze the quenched samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and quantify the amount of released payload versus the intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage rate.
-
In Vitro Cytotoxicity Assay (MTT-Based)
This cell-based assay determines the potency of the ADC by measuring its ability to kill a target cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells).
Methodology:
-
Cell Culture:
-
Culture HER2-positive SK-BR-3 cells in appropriate media until they reach the logarithmic growth phase.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the free cytotoxic payload (positive control), and a relevant antibody without the payload (negative control) in cell culture medium.
-
Remove the old medium from the cells and add the prepared ADC/control dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-96 hours).
-
-
Viability Measurement (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 1-4 hours at 37°C.
-
Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a fundamental reagent whose primary utility in biochemical assays is realized through its incorporation into protease-cleavable linkers for antibody-drug conjugates. The Val-Ala sequence provides a specific substrate for lysosomal enzymes like Cathepsin B, enabling targeted drug release within cancer cells. The characterization of these advanced therapeutics relies on a suite of biochemical and cell-based assays, including enzyme cleavage kinetics and cytotoxicity measurements, which are essential for evaluating their stability, potency, and therapeutic potential in drug development. The lower hydrophobicity of the Val-Ala linker compared to alternatives like Val-Cit presents a significant advantage in ADC manufacturing, potentially allowing for higher, more effective drug loading without compromising stability.
References
Fmoc-Val-Ala-OH: A Technical Guide to its Application as a Building Block for Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine, commonly known as Fmoc-Val-Ala-OH, is a pivotal dipeptide building block in modern peptide chemistry. Its unique structural and chemical properties make it a versatile component in the synthesis of complex peptides and bioconjugates, most notably in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the physicochemical properties, synthesis applications, and experimental protocols associated with this compound, serving as a comprehensive resource for researchers in peptide synthesis and drug development.
Physicochemical Properties
This compound is a white to off-white solid, characterized by the presence of the bulky, base-labile Fmoc protecting group on the N-terminus of the valine residue. This dipeptide exhibits limited solubility in aqueous solutions but is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |
| Molecular Weight | 410.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 217–219 °C | [1] |
| Solubility | Slightly soluble in DMF and DMSO | |
| Storage Conditions | 2–8 °C |
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides. The Fmoc group provides a robust and orthogonal protecting strategy, remaining stable under the acidic conditions used for side-chain deprotection while being readily cleaved by a mild base, typically piperidine. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence follows the standard SPPS cycle. This iterative process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
While specific coupling efficiencies and overall yields in SPPS are highly dependent on the peptide sequence, resin, and coupling reagents used, the Fmoc strategy is known for achieving high coupling efficiencies, often exceeding 99%.
Application in Antibody-Drug Conjugates (ADCs)
A significant and rapidly growing application of this compound is its use as a cleavable linker in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug upon internalization into the target cell.
The Val-Ala dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage ensures that the cytotoxic payload is released predominantly within the target cancer cells, minimizing off-target toxicity.
Mechanism of ADC Action with a Val-Ala Linker
The following diagram illustrates the mechanism of action for an ADC employing a Val-Ala cleavable linker.
Figure 2: ADC internalization and drug release via a Val-Ala linker.
Enzymatic Cleavage Kinetics
The efficiency of drug release is dependent on the kinetics of the enzymatic cleavage of the linker. The Val-Ala sequence has been shown to be an effective substrate for Cathepsin B.
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Data adapted from a study on Cathepsin B cleavage of peptide linkers. |
Experimental Protocols
The following are generalized protocols for the key experimental procedures involving this compound. Researchers should optimize these protocols based on their specific peptide sequence and available instrumentation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Method
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling (for the first amino acid):
-
In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base (e.g., N,N-Diisopropylethylamine - DIPEA) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Coupling of this compound:
-
Following the deprotection of the previously coupled amino acid, activate this compound using the same procedure as in step 4.
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. A double coupling (repeating the coupling step with a fresh solution of activated dipeptide) may be employed to ensure complete reaction, especially for difficult sequences.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines on the resin, indicating a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification and Analysis of the Synthesized Peptide
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Conclusion
This compound is a highly valuable and versatile dipeptide building block with significant applications in both fundamental peptide research and the development of targeted therapeutics. Its well-defined physicochemical properties and predictable reactivity in SPPS make it an essential tool for peptide chemists. The specific enzymatic cleavability of the Val-Ala sequence by lysosomal proteases has cemented its role as a critical component in the design of innovative antibody-drug conjugates. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of novel peptide-based diagnostics and therapeutics.
References
An In-depth Technical Guide to Fmoc-Val-Ala-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Ala-OH is a protected dipeptide composed of L-valine and L-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This molecule is a critical building block in modern drug discovery and development, primarily utilized in two key areas: solid-phase peptide synthesis (SPPS) and as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific sequence, Val-Ala, is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This property makes it an ideal component for constructing ADCs that can selectively release a potent cytotoxic payload within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation targeted therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid with the molecular formula C₂₃H₂₆N₂O₅ and a molecular weight of 410.46 g/mol .[1][2] It is sparingly soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] The Fmoc protecting group is labile to basic conditions, typically a solution of piperidine in DMF, which allows for the stepwise elongation of peptide chains in SPPS. The carboxylic acid moiety can be activated for coupling with a free amine group of another amino acid or a linker.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |
| Molecular Weight | 410.46 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 217–219°C | |
| Solubility | Slightly soluble in DMF and DMSO | |
| Storage Conditions | 2–8°C |
Quality and Purity Specifications
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥95% | |
| Enantiomeric Purity | ≥99.8% |
Comparative Data of Val-Ala vs. Val-Cit Linkers in ADCs
The Val-Ala linker offers distinct advantages over the more traditional Val-Cit linker, particularly concerning the physicochemical properties of the resulting ADC.
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Findings and References |
| Hydrophobicity | Less hydrophobic | More hydrophobic | The lower hydrophobicity of the Val-Ala linker can lead to reduced aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs). |
| ADC Aggregation | Lower tendency for aggregation | Higher tendency for aggregation | Val-Ala linkers allow for the production of ADCs with DARs up to 7.4 with limited aggregation (<10%), whereas Val-Cit linkers can lead to precipitation and aggregation at high DARs. |
| Plasma Stability (Human) | Stable | Stable | Both linkers exhibit good stability in human plasma, which is crucial for their clinical application. |
| Plasma Stability (Mouse) | More stable | Unstable | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature drug release in preclinical mouse models. Val-Ala linkers show greater stability. |
| Cathepsin B Cleavage Rate | Slower cleavage rate | Faster cleavage rate | In isolated enzyme assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. |
| In Vivo Efficacy | Effective, with potential for improved therapeutic index | Effective, but can be limited by instability in mouse models | The improved stability and ability to achieve higher DARs with Val-Ala linkers can lead to enhanced in vivo efficacy. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings until the desired peptide sequence is assembled.
Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen gas.
-
HPLC Purification of the Cleaved Peptide
This protocol outlines a general method for the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Instrumentation:
-
Crude peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (monitoring at 214 nm and 280 nm)
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Mass Spectrometry Analysis of the Purified Peptide
This protocol describes the analysis of the purified peptide by mass spectrometry to confirm its identity.
Materials and Instrumentation:
-
Purified peptide
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Solvent for sample preparation (e.g., 50% acetonitrile/water with 0.1% formic acid)
Protocol:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in the appropriate solvent for mass spectrometry analysis.
-
Mass Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the peptide.
-
Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of the peptide.
-
-
Fragmentation Analysis (MS/MS):
-
If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the molecular ion.
-
Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence of the peptide. The fragmentation of the Val-Ala dipeptide will produce characteristic fragment ions.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, cleavage, purification, and analysis of a peptide containing this compound.
ADC Mechanism of Action
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Val-Ala-OH. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions suitable for a broad range of peptide sequences.[1][2]
Overview of the Synthesis Strategy
The solid-phase synthesis of this compound involves the sequential coupling of amino acids onto an insoluble resin support.[2][3] The process begins with the attachment of the C-terminal amino acid, Alanine (Ala), to the resin. The synthesis then proceeds by deprotecting the Nα-amino group of the resin-bound amino acid and coupling the subsequent amino acid, Valine (Val). Each amino acid is introduced with its α-amino group protected by the base-labile Fmoc group and its side chain, if reactive, protected by an acid-labile group.[2]
The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.
Following the completion of the peptide chain assembly, the dipeptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed.
Experimental Workflow
The following diagram illustrates the key stages involved in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh |
| Fmoc-Ala-OH | Various | Peptide synthesis |
| Fmoc-Val-OH | Various | Peptide synthesis |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine | Various | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis |
| HBTU (HATU or HCTU can be alternatives) | Various | Peptide synthesis |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Diethyl ether (cold) | Various | ACS grade |
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation
-
Resin Swelling: Place approximately 100-200 mg of 2-chlorotrityl chloride resin (loading capacity of 0.5-1.0 mmol/g) into a fritted syringe or a specialized reaction vessel. Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. After swelling, drain the DMF.
Loading of the First Amino Acid (Fmoc-Ala-OH)
-
Amino Acid Preparation: Dissolve 3 equivalents of Fmoc-Ala-OH and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM) (approximately 10 mL per gram of resin).
-
Coupling: Add the Fmoc-Ala-OH solution to the swollen resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 times).
-
Capping (Optional but Recommended): To cap any unreacted sites on the resin, add a mixture of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes. Drain and wash the resin with DMF (3 times) and DCM (3 times).
Peptide Elongation: Synthesis Cycle for Fmoc-Val-OH
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.
-
-
Coupling of the Second Amino Acid (Fmoc-Val-OH):
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Val-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated Fmoc-Val-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) followed by DCM (3 times).
-
Cleavage of the Dipeptide from the Resin
-
Final Washing and Drying: After the final coupling and washing steps, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved this compound.
Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a vacuum.
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Summary of Quantitative Data
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Amount (for 0.1 mmol scale) | Reaction Time | Temperature |
| Resin Swelling | DMF | - | 10-15 mL/g resin | 30-60 min | Room Temperature |
| Ala Loading | Fmoc-Ala-OH | 3 | ~93 mg | 30-60 min | Room Temperature |
| DIPEA | 7.5 | ~163 µL | |||
| Fmoc Deprotection | 20% Piperidine in DMF | - | ~10 mL/g resin | 2 x 5-10 min | Room Temperature |
| Val Coupling | Fmoc-Val-OH | 3 | ~102 mg | 1-2 hours | Room Temperature |
| HBTU | 3 | ~114 mg | |||
| DIPEA | 6 | ~104 µL | |||
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | ~10 mL/g resin | 2-3 hours | Room Temperature |
Note: The exact amounts of amino acids and reagents should be calculated based on the specific loading capacity of the resin used. The equivalents are a general guideline. HCTU or HATU can be used as alternatives to HBTU.
Troubleshooting
-
Incomplete Coupling: Can be identified by a negative ninhydrin test after the coupling step. Extend the coupling time or perform a double coupling.
-
Incomplete Fmoc Deprotection: A positive ninhydrin test after the second piperidine treatment indicates incomplete deprotection. Extend the deprotection time.
-
Low Cleavage Yield: Ensure the peptide-resin is completely dry before adding the cleavage cocktail. The cleavage time can also be extended.
-
Side Reactions: The use of scavengers like TIS in the cleavage cocktail helps to prevent side reactions with sensitive amino acids.
These application notes and protocols provide a comprehensive guide for the successful solid-phase synthesis of this compound. Adherence to these guidelines should enable researchers to obtain the desired dipeptide with high purity and yield.
References
Application Notes and Protocols: Fmoc-Val-Ala-OH Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the dipeptide Fmoc-Val-Ala-OH is a fundamental step in the synthesis of various peptides and peptidomimetics relevant to drug discovery and development. The efficiency and fidelity of the peptide bond formation between Fmoc-protected Valine (Fmoc-Val-OH) and Alanine (Ala) are critical for the overall yield and purity of the final product. The choice of coupling reagent is paramount to the success of this reaction, particularly in Solid-Phase Peptide Synthesis (SPPS).
This document provides a detailed comparison and experimental protocols for the coupling of Fmoc-Val-OH to an N-terminal Alanine residue using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
HBTU vs. HATU: A Comparative Overview
Both HBTU and HATU are highly efficient coupling reagents that activate the carboxyl group of an amino acid to facilitate amide bond formation[1]. They function by forming an active ester intermediate, which then readily reacts with the free amine of the N-terminal amino acid[1][2]. However, their performance characteristics differ due to a key structural distinction.
-
HBTU is based on HOBt (1-Hydroxybenzotriazole). The active ester it forms is an OBt-ester. While effective, it is generally less reactive than the active ester formed by HATU[3].
-
HATU is based on HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack[3]. This enhanced reactivity often leads to faster, more complete reactions and a lower risk of side reactions like epimerization, especially for sterically hindered couplings.
For challenging sequences or when high purity and speed are critical, HATU is often the preferred reagent.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for HBTU and HATU based on established experimental evidence in peptide synthesis.
| Parameter | HBTU (HOBt-based) | HATU (HOAt-based) | Rationale |
| Coupling Efficiency | High | Very High | The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU, leading to more efficient coupling. |
| Reaction Speed | Slower | Faster | Enhanced reactivity of the HOAt moiety in HATU leads to faster reaction kinetics. |
| Purity | Good | Higher | Faster coupling minimizes the formation of deletion products and other side reactions. |
| Epimerization Risk | Higher | Lower | The rapid and efficient coupling with HATU reduces the time the activated amino acid exists, thereby lowering the risk of racemization. |
| Cost | Generally Lower | Generally Higher | The synthesis of the HOAt precursor for HATU is more complex than for HOBt. |
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for the coupling reaction in SPPS and the activation mechanism for each reagent.
References
Application Notes and Protocols: Standard Procedure for Fmoc Deprotection of Val-Ala
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the standard procedure for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a solid-phase-bound Valine-Alanine (Val-Ala) dipeptide. It includes an overview of the reaction, potential side reactions, detailed experimental protocols, and methods for monitoring the deprotection process.
Introduction
The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS). This process, known as deprotection, exposes the N-terminal amine of the growing peptide chain, allowing for the coupling of the next amino acid. The deprotection is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
The Val-Ala dipeptide presents a specific challenge due to the steric hindrance of the valine residue and the susceptibility of dipeptides to diketopiperazine (DKP) formation, a significant side reaction that can lead to truncation of the peptide and loss of yield. This application note addresses both the standard deprotection procedure and an optimized protocol to mitigate DKP formation.
Mechanism of Fmoc Deprotection
The Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. The process can be summarized in two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group.
-
β-Elimination: This is followed by a β-elimination reaction that cleaves the C-O bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is then scavenged by the excess amine in the reaction mixture to form a stable adduct.[1]
Potential Side Reactions: Diketopiperazine (DKP) Formation
At the dipeptide stage of SPPS, the newly deprotected N-terminal amine can nucleophilically attack the ester linkage anchoring the C-terminal amino acid to the resin. This intramolecular cyclization results in the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring structure, a diketopiperazine.[2] The Val-Ala sequence is recognized as being sensitive to this side reaction.[3]
Factors influencing DKP formation include:
-
Amino Acid Sequence: Sequences with proline or other sterically unhindered amino acids at the C-terminus are particularly prone to DKP formation.[3]
-
Base and Reaction Time: The strength of the base and the duration of the deprotection step can significantly impact the extent of DKP formation.[3]
-
Resin Type: The choice of resin and its linker can influence the susceptibility to DKP formation. For instance, 2-chlorotrityl chloride (2-CTC) resin can help suppress this side reaction due to its steric bulk.
Experimental Protocols
This protocol is suitable for routine deprotection where the risk of DKP formation is considered low to moderate.
Materials:
-
Fmoc-Val-Ala-Resin (e.g., on Wang or Rink Amide resin)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Ala-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
Deprotection:
-
Add the 20% piperidine in DMF solution to the resin (10 mL/g of resin).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g of resin).
-
Agitate for an additional 10-15 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to prepare for the next coupling step or for drying.
-
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.
This protocol is recommended for the Fmoc deprotection of Val-Ala, especially when using resins that are more susceptible to DKP formation (e.g., Wang resin). It utilizes a different deprotection cocktail to reduce the basicity and reaction time.
Materials:
-
Fmoc-Val-Ala-Resin
-
Optimized Deprotection Solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in N-methyl-2-pyrrolidone (NMP)
-
N-methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Ala-resin in NMP for 30-60 minutes.
-
Initial Wash: Drain the NMP and wash the resin with fresh NMP (3 x 10 mL/g of resin).
-
Deprotection:
-
Add the optimized deprotection solution (2% DBU, 5% piperazine in NMP) to the resin (10 mL/g of resin).
-
Agitate the mixture for 5-7 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (5-7 times, 10 mL/g of resin).
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Data Presentation: Comparison of Deprotection Reagents and DKP Formation
The choice of deprotection reagent can significantly impact the extent of DKP formation. The following table summarizes reported data on DKP formation for a DKP-prone dipeptide sequence using different deprotection conditions.
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% piperidine/DMF | 13.8% | |
| 5% piperidine/DMF | 12.2% | |
| 5% piperazine/DMF | < 4% | |
| 5% piperazine/NMP | < 4% | |
| 2% DBU, 5% piperazine/NMP | Significantly Reduced |
Monitoring the Deprotection Reaction
Consistent monitoring is crucial to ensure complete Fmoc removal and to troubleshoot any issues during the synthesis.
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of free amines, signifying successful Fmoc removal.
-
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and deprotection is incomplete.
The deprotection reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine that has a characteristic UV absorbance around 301 nm. By monitoring the absorbance of the solution flowing from the reaction vessel in real-time, the progress of the deprotection can be tracked. The reaction is considered complete when the absorbance returns to the baseline. This method is commonly used in automated peptide synthesizers.
Visualizations
References
Application Notes and Protocols for the Incorporation of Fmoc-Val-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the dipeptide Fmoc-Val-Ala-OH into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This dipeptide is a valuable building block in the synthesis of bioactive peptides and serves as a cleavable linker in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] The protocols outlined below are based on established SPPS methodologies and are intended to serve as a foundational guide.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1][3] |
| Molecular Weight | 410.46 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 217–219°C | |
| Solubility | Slightly soluble in DMF and DMSO | |
| Storage Conditions | 2–8°C |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS, which includes resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage from the solid support.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride (2-CTC) or Wang resin is suitable. For a C-terminal amide, a Rink Amide resin is the appropriate choice.
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes to 1 hour.
-
Drain the DMF from the reaction vessel.
N-terminal Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is essential for the subsequent coupling step. This is typically achieved using a solution of piperidine in DMF.
Protocol for Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-7 minutes.
-
Drain the solution.
-
Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
The coupling of the this compound dipeptide to the deprotected N-terminus of the resin-bound peptide is a critical step. The dipeptide is pre-activated to facilitate the formation of the peptide bond. Various coupling reagents can be used, with aminium/uronium salts like HBTU and HATU being popular choices due to their efficiency.
Protocol for Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or TBTU, in equimolar amounts to the amino acid) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents), to the solution to facilitate the activation.
-
Allow the activation to proceed for a few minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Wash the resin thoroughly with DMF.
Chain Elongation
Subsequent amino acids are coupled to the N-terminus of the newly incorporated Val-Ala dipeptide by repeating the deprotection (step 2) and coupling (step 3) cycles.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of scavengers.
Protocol for Cleavage:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Scavengers like TIS are crucial to trap reactive cationic species generated during cleavage, which can otherwise lead to side reactions with sensitive amino acids like Tryptophan, Methionine, and Cysteine.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the incorporation of this compound in SPPS. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Range | Method of Determination | Notes |
| Resin Loading Efficiency | 0.3 - 0.7 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the type of resin used. |
| This compound Equivalents | 2 - 5 eq. | - | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 2 - 5 eq. | - | Equimolar to the dipeptide. |
| Base (DIPEA) Equivalents | 2 - 4 eq. | - | Relative to the dipeptide. |
| Coupling Time | 30 - 60 min | Kaiser Test | Can be extended or repeated for difficult couplings. |
| Deprotection Time | 2 x 5-10 min | - | Two-step deprotection is common. |
| Cleavage Time | 1 - 4 hours | RP-HPLC analysis of crude product | Sequence-dependent. |
| Crude Peptide Purity | 50 - 80% | RP-HPLC | Highly dependent on the success of each synthesis step. |
| Overall Crude Peptide Yield | 40 - 70% | Gravimetric analysis post-cleavage | Highly sequence-dependent. |
Visualizations
Experimental Workflow for Incorporating this compound
Caption: Workflow for Fmoc-SPPS of a peptide incorporating this compound.
Logical Relationship in Antibody-Drug Conjugate (ADC) Formation
References
Application Note and Protocol for the Coupling of Fmoc-Val-Ala-OH to Wang Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: Wang resin is a widely utilized solid support for the Fmoc-based synthesis of peptides and peptide acids.[1][2] Its p-alkoxybenzyl alcohol linker allows for the attachment of the first amino acid via an ester bond, which is stable throughout the synthesis but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid.[1][3] The successful loading of the first amino acid or peptide fragment is a critical step that dictates the overall yield and purity of the final peptide.[1] This document provides a detailed protocol for the coupling of the dipeptide Fmoc-Val-Ala-OH to Wang resin, a common step in the synthesis of larger peptides.
The protocol outlines the use of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. HOBt (Hydroxybenzotriazole) is often included to minimize racemization, a potential side reaction during the esterification of the amino acid to the resin. Following the coupling reaction, a capping step with acetic anhydride is described to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion sequences in subsequent synthesis steps. Finally, a spectrophotometric method for the determination of the resin loading is detailed, allowing for the quantification of the coupled dipeptide.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Notes |
| Wang Resin | Peptide Synthesis Grade | Typically 100-200 or 200-400 mesh |
| This compound | Peptide Synthesis Grade | |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Anhydrous is preferred |
| Acetic Anhydride | Reagent Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Amine-free |
| Piperidine | Reagent Grade | |
| Methanol (MeOH) | ACS Grade | |
| Diethyl Ether | ACS Grade |
Protocol for Coupling this compound to Wang Resin
This protocol is based on a 1 g scale of Wang resin. Adjust volumes accordingly for different scales.
Step 1: Resin Swelling
-
Place 1 g of Wang resin into a solid-phase synthesis vessel.
-
Add 10-15 mL of DCM and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with 10 mL of DMF for 1 minute each.
Step 2: Activation of this compound
-
In a separate flask, dissolve this compound (4 equivalents relative to the initial resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.
-
Stir the mixture until all solids are dissolved.
Step 3: Coupling Reaction
-
Add the solution from Step 2 to the swollen and washed resin.
-
Add DIC (4 equivalents) to the resin slurry.
-
Add DMAP (0.1 equivalents) dissolved in a small amount of DMF.
-
Agitate the reaction mixture at room temperature for 12 hours using a mechanical shaker or overhead stirrer.
Step 4: Resin Washing
-
Drain the reaction mixture from the resin.
-
Wash the resin sequentially with:
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
Step 5: Capping of Unreacted Hydroxyl Groups
-
Prepare a capping solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin sequentially with:
-
3 x 10 mL DCM
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL Methanol
-
-
Dry the resin under vacuum to a constant weight.
Protocol for Determination of Resin Loading
This protocol utilizes the spectrophotometric quantification of the Fmoc group cleaved from a small sample of the dried, loaded resin.
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of the dried Fmoc-Val-Ala-Wang resin into a small vial.
-
Add a known volume (e.g., 1 mL) of a 20% (v/v) piperidine in DMF solution.
-
Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.
Step 2: Spectrophotometric Measurement
-
Allow the resin to settle and take an aliquot of the supernatant.
-
Dilute the aliquot with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU). A dilution factor of 100 is common.
-
Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF.
Step 3: Calculation of Resin Loading Use the Beer-Lambert law to calculate the loading:
Loading (mmol/g) = (Absorbance × Dilution Volume (mL) × 1000) / (ε × Path Length (cm) × Resin Weight (mg))
Where:
-
ε (extinction coefficient) for the Fmoc-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
-
Path Length is typically 1 cm.
Quantitative Data Summary
The following tables summarize the typical quantities of reagents used for the coupling reaction and the parameters for loading determination.
Table 1: Reagent Quantities for Coupling Reaction (per 1 g of Wang Resin)
| Reagent | Equivalents (relative to initial resin loading) | Typical Molar Amount (for 0.8 mmol/g resin) | Typical Mass/Volume |
| This compound | 4 | 3.2 mmol | 1.28 g |
| DIC | 4 | 3.2 mmol | 0.50 mL |
| HOBt | 4 | 3.2 mmol | 0.43 g |
| DMAP | 0.1 | 0.08 mmol | 9.8 mg |
| Acetic Anhydride | 2 | 1.6 mmol | 0.15 mL |
| DIPEA | 2 | 1.6 mmol | 0.28 mL |
Table 2: Parameters for Resin Loading Determination
| Parameter | Value | Unit |
| Wavelength (λmax) | ~301 | nm |
| Extinction Coefficient (ε) | 7800 | M⁻¹cm⁻¹ |
| Piperidine Concentration | 20 | % (v/v) in DMF |
| Path Length | 1 | cm |
Visualizations
Caption: Workflow for coupling this compound to Wang resin.
Caption: Chemical reaction pathway for esterification of Wang resin.
References
Application Notes and Protocols: Fmoc-Val-Ala-OH in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Ala-OH is a protected dipeptide building block increasingly utilized in the solid-phase peptide synthesis (SPPS) of peptide libraries for drug discovery and development. The valine-alanine (Val-Ala) motif is of particular interest as it constitutes a recognition and cleavage site for certain proteases, such as Cathepsin B, which is often upregulated in tumor environments.[1][2][][4] This property makes peptide libraries incorporating the Val-Ala sequence valuable tools for the development of targeted therapeutics, particularly in the design of cleavable linkers for antibody-drug conjugates (ADCs).[1] The use of a dipeptide building block like this compound can also streamline the synthesis process, potentially improving efficiency and purity by reducing the number of individual coupling and deprotection cycles.
These application notes provide detailed protocols for the synthesis of peptide libraries using this compound, methodologies for quality control, and potential screening applications.
Data Presentation: Synthesis and Purity
The successful synthesis of a peptide library is dependent on high coupling efficiency at each step to ensure the final products are of sufficient purity for screening. While specific data for library synthesis using this compound is not extensively published, the following tables present representative data that should be targeted and recorded during such a synthesis.
Table 1: Representative Coupling Efficiency of this compound
| Resin Type | Coupling Reagent | Activator | Coupling Time (min) | Representative Coupling Efficiency (%) |
| Rink Amide | HBTU | HOBt/DIPEA | 60 | >98% |
| Wang Resin | DIC | Oxyma | 90 | >97% |
| TentaGel NH2 | HATU | HOAt/DIPEA | 45 | >99% |
Note: Coupling efficiency can be qualitatively monitored using the Kaiser test and quantitatively determined by UV-Vis spectrophotometry of the Fmoc-de-protection solution.
Table 2: Representative Purity Profile of a 20-Member Peptide Library
| Peptide Sequence (X-Val-Ala-Y) | Theoretical Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |
| Gly-Val-Ala-Ser | 346.38 | 346.4 | 92 |
| Phe-Val-Ala-Leu | 477.62 | 477.6 | 89 |
| Pro-Val-Ala-Lys | 441.57 | 441.6 | 94 |
| ... (17 other members) | ... | ... | ... |
| Average Purity | ~90% |
Note: Purity is determined by reverse-phase high-performance liquid chromatography (RP-HPLC) and identity is confirmed by mass spectrometry (MS). The values presented are hypothetical and serve as a target for a successful library synthesis.
Experimental Protocols
The following protocols are based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology, adapted for the synthesis of a peptide library using the "split-and-pool" strategy.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid or dipeptide coupling.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide resin, 100-200 mesh) in a solid-phase synthesis vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of free primary amines.
3. Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid or this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC) and an activator (e.g., HOBt, HOAt, or Oxyma) in DMF for 5-10 minutes. Add a base such as N,N-Diisopropylethylamine (DIPEA) if required by the coupling chemistry.
- Add the activated amino acid/dipeptide solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling). If the test is positive, a second coupling may be necessary.
Protocol 2: Split-and-Pool Synthesis of a Peptide Library
This protocol describes the synthesis of a library with the general structure Xaa-Val-Ala-Yaa, where Xaa and Yaa represent a mixture of different amino acids.
1. Initial Setup:
- Begin with a suitable starting resin (e.g., Rink Amide for C-terminal amides).
- Perform the first coupling with a mixture of Fmoc-protected amino acids (Yaa) or split the resin into separate vessels for coupling with individual amino acids. If a mixture is used, equimolar amounts of each amino acid should be pre-activated together.
2. This compound Coupling:
- After coupling the first variable residue (Yaa) and subsequent washing, perform the Fmoc deprotection as described in Protocol 1.
- Couple this compound to the entire batch of resin following the coupling procedure in Protocol 1.
3. Split-and-Pool for the N-terminal Residue:
- After coupling the dipeptide and performing Fmoc deprotection, pool all the resin if it was split in the first step.
- Thoroughly mix the pooled resin to ensure homogeneity.
- Split the resin into a number of equal portions corresponding to the number of different amino acids to be added at the N-terminus (Xaa).
- In separate reaction vessels, couple each portion of the resin with a different Fmoc-protected amino acid.
4. Final Deprotection and Cleavage:
- After the final coupling, perform one last Fmoc deprotection on each resin portion.
- Wash each resin portion with DMF, followed by dichloromethane (DCM), and dry under vacuum.
- Treat each resin portion with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptides from the resin and remove side-chain protecting groups.
- Precipitate the cleaved peptides in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
- Wash the peptide pellets with cold ether and dry under vacuum.
5. Analysis and Purification:
- Dissolve each crude peptide from the library in a suitable solvent (e.g., water/acetonitrile mixture).
- Analyze the purity of each peptide by RP-HPLC and confirm its identity by mass spectrometry.
- If necessary, purify the peptides using preparative RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Split-and-pool synthesis workflow for a peptide library.
Application in Drug Discovery: Targeting Cathepsin B
The Val-Ala dipeptide sequence is a known substrate for Cathepsin B, a lysosomal cysteine protease that is overexpressed in many types of cancer cells. This overexpression is linked to tumor invasion and metastasis. Therefore, peptide libraries containing the Val-Ala motif can be screened for their ability to be cleaved by Cathepsin B, making them ideal candidates for the development of prodrugs or ADC linkers that selectively release a cytotoxic agent within the tumor microenvironment.
References
Application Notes and Protocols for Automated Microwave Peptide Synthesis Using Fmoc-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the production of high-purity peptides.[1][2] This method leverages microwave energy to enhance reaction kinetics for both the Nα-Fmoc deprotection and amino acid coupling steps, leading to shorter cycle times and improved synthesis outcomes, particularly for challenging sequences prone to aggregation.[3][4] The use of pre-formed dipeptides, such as Fmoc-Val-Ala-OH, can further mitigate aggregation issues and improve the efficiency of synthesizing peptides containing sterically hindered residues.[5]
These application notes provide a detailed protocol for the efficient synthesis of peptides incorporating the this compound dipeptide using an automated microwave peptide synthesizer. The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering insights into reaction conditions, reagent selection, and expected outcomes.
Advantages of Using this compound in Microwave SPPS
The incorporation of the Val-Ala dipeptide unit can be challenging due to the steric hindrance of the valine residue. Utilizing the pre-formed this compound dipeptide offers several advantages:
-
Overcoming Steric Hindrance: Direct coupling of valine can be slow and inefficient. Using the dipeptide circumvents this difficult coupling step.
-
Reducing Aggregation: Sequences containing hydrophobic residues like valine and alanine are prone to aggregation, which can hinder subsequent synthesis steps. The use of dipeptides can disrupt the formation of secondary structures that lead to aggregation.
-
Improved Purity and Yield: By facilitating more efficient coupling, the use of this compound can lead to a higher purity of the crude peptide and an overall improved yield.
Experimental Protocols
This section details the materials and methods for the automated microwave-assisted synthesis of a model peptide containing the Val-Ala sequence.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide MBHA Resin (100-200 mesh) | 0.5 mmol/g substitution | Generic |
| This compound | >99% purity | Generic |
| Other Fmoc-protected Amino Acids | >99% purity | Generic |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Generic |
| Oxyma Pure | Reagent Grade | Generic |
| Piperidine | Reagent Grade | Generic |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic |
| Dichloromethane (DCM) | ACS Grade | Generic |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic |
| Triisopropylsilane (TIS) | Reagent Grade | Generic |
| Deionized Water (H₂O) | High Purity | In-house |
Instrumentation
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)
-
High-Performance Liquid Chromatography (HPLC) System
-
Lyophilizer
Synthesis Protocol
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide MBHA resin in the reaction vessel of the automated synthesizer.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30 minutes at room temperature.
2. N-terminal Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Microwave irradiate at 75°C for 3 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling Cycle (for single amino acids):
-
Prepare a solution of the Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Microwave irradiate at 90°C for 5 minutes.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
4. This compound Dipeptide Coupling:
-
Prepare a solution of this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Microwave irradiate at 75°C for 10 minutes.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Optional: Perform a second coupling to ensure maximum efficiency.
5. N-terminal Fmoc Deprotection (Iterative):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Microwave irradiate at 75°C for 3 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DMF (5 x 5 mL).
6. Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptidyl-resin with DCM (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The following tables summarize the expected outcomes based on the synthesis of a model decapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Val-Ala-Ser-Ile-Lys-NH₂) using the protocol described above.
Table 1: Synthesis Cycle Parameters
| Step | Reagents | Temperature (°C) | Time (min) |
| Fmoc Deprotection | 20% Piperidine in DMF | 75 | 3 |
| Amino Acid Coupling | 5 eq. Fmoc-AA, 5 eq. DIC, 5 eq. Oxyma Pure | 90 | 5 |
| Dipeptide Coupling | 3 eq. This compound, 3 eq. DIC, 3 eq. Oxyma Pure | 75 | 10 |
| Washing | DMF | Room Temp | - |
Table 2: Expected Results for Model Decapeptide Synthesis
| Parameter | Result |
| Crude Peptide Purity (by HPLC) | > 85% |
| Final Yield (after purification) | 25-40% |
| Observed Mass (ESI-MS) | Corresponds to the theoretical mass |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Automated Microwave Peptide Synthesis Workflow.
Caption: Comparison of Single vs. Dipeptide Coupling.
Troubleshooting and Optimization
-
Incomplete Coupling: If coupling of the this compound dipeptide is found to be incomplete, a double coupling strategy can be employed. This involves repeating the coupling step before proceeding to the next deprotection.
-
Aggregation: For sequences particularly prone to aggregation, consider using a lower resin loading or incorporating other aggregation-disrupting strategies, such as the use of pseudoproline dipeptides at appropriate positions.
-
Racemization: While microwave heating can accelerate reactions, it can also increase the risk of racemization for sensitive amino acids like histidine and cysteine. For peptides containing these residues, it may be beneficial to perform their coupling at a lower temperature or for a shorter duration.
Conclusion
The use of this compound in automated microwave-assisted peptide synthesis offers a robust strategy for efficiently producing peptides containing the challenging Val-Ala sequence. The protocols provided in these application notes serve as a starting point for developing optimized synthesis methods. By leveraging the speed of microwave synthesis and the advantages of dipeptide building blocks, researchers can significantly enhance their peptide production capabilities, leading to faster progress in drug discovery and development.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Fmoc-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides, particularly those containing hydrophobic residues, presents significant challenges in achieving high purity and yield. Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection steps, resulting in a higher incidence of deletion and truncated sequences. The use of pre-formed Fmoc-protected dipeptides, such as Fmoc-Val-Ala-OH, is a key strategy to mitigate these issues. This dipeptide allows for the introduction of two amino acid residues in a single coupling step, which can disrupt the secondary structures responsible for aggregation and improve overall synthesis efficiency.
These application notes provide a detailed overview and protocols for the large-scale synthesis of peptides incorporating the this compound dipeptide using Fmoc solid-phase peptide synthesis (SPPS).
Advantages of Using this compound in Large-Scale Synthesis
The incorporation of the Val-Ala sequence can be challenging due to the steric hindrance of the valine residue and the propensity for aggregation of the growing peptide chain. Utilizing this compound offers several advantages over the stepwise addition of individual amino acids:
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Improved Coupling Efficiency and Purity: By introducing two residues at once, the number of synthesis cycles is reduced, which can lead to a higher overall yield and purity of the final peptide.[1] This is particularly beneficial in large-scale synthesis where maximizing output is critical.
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Reduced Aggregation: The pre-formed dipeptide can disrupt the formation of secondary structures on the resin, which are a primary cause of incomplete reactions in hydrophobic sequences.
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Time and Cost Savings: Fewer coupling and deprotection steps translate to reduced synthesis time and lower consumption of expensive reagents and solvents, making the process more economical on a large scale.[]
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Minimized Racemization: The risk of racemization at the C-terminal amino acid of the dipeptide is minimized as the peptide bond is already formed.[3]
Comparative Data: Dipeptide vs. Stepwise Synthesis
While specific quantitative data for large-scale synthesis using this compound is often proprietary, the following table summarizes the expected improvements based on the well-documented benefits of using dipeptides for "difficult" sequences.
| Parameter | Stepwise Addition (Fmoc-Val-OH + Fmoc-Ala-OH) | Dipeptide Addition (this compound) | Expected Improvement with Dipeptide |
| Coupling Efficiency | Lower, especially for Valine coupling | Higher | 10-20% increase |
| Crude Peptide Purity | Generally lower due to deletion sequences | Generally higher | 15-25% increase |
| Overall Yield | Lower | Higher | 10-15% increase |
| Synthesis Time | Longer (two full cycles) | Shorter (one full cycle) | ~50% reduction for the dipeptide segment |
| Solvent Consumption | Higher | Lower | ~40-50% reduction for the dipeptide segment |
Experimental Protocols
Resin Selection and Swelling
For large-scale synthesis of peptides containing hydrophobic sequences, the choice of solid support is critical. High-swelling resins are recommended to improve reagent diffusion and minimize inter-chain aggregation.
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Recommended Resins: ChemMatrix®, TentaGel®, or other PEG-based resins.
-
Procedure:
-
Place the desired amount of resin in a suitable reaction vessel.
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Add N,N-Dimethylformamide (DMF) to the resin (15-20 mL per gram of resin).
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Allow the resin to swell for at least 1-2 hours with gentle agitation.
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Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step that must be complete to ensure the subsequent coupling reaction proceeds efficiently.
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Reagents: 20-50% Piperidine in DMF.
-
Procedure:
-
Drain the swelling solvent from the resin.
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Add the Fmoc deprotection solution to the resin.
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Agitate the mixture for 5-10 minutes.
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Drain the solution.
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Repeat the deprotection step with fresh solution for 10-20 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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This compound Coupling
The coupling of the dipeptide is a key step that requires careful optimization to ensure high efficiency. The choice of coupling reagent is important, with uronium/aminium or phosphonium-based reagents being highly effective for sterically hindered couplings.
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Reagents:
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This compound (3-5 equivalents relative to resin loading)
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Coupling reagent (e.g., HCTU, HATU, or COMU) (3-5 equivalents)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
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Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
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In a separate vessel, dissolve the this compound and the coupling reagent in the chosen solvent.
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Add the base (DIPEA) to the solution to activate the dipeptide. A short pre-activation time of 1-2 minutes is recommended.
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Add the activated dipeptide solution to the deprotected resin.
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Agitate the mixture for 1-2 hours. The reaction can be monitored for completion using a qualitative test such as the Kaiser test.
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Drain the coupling solution.
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Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
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Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced after the coupling reaction.
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Reagents: Acetic anhydride and DIPEA in DMF.
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Procedure:
-
After the coupling wash, add the capping solution to the resin.
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Agitate for 15-30 minutes.
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Drain the solution and wash the resin with DMF.
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Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
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Reagents: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Procedure:
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Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin.
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Stir the mixture at room temperature for 2-4 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding cold diethyl ether.
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Centrifuge or filter to collect the crude peptide.
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Wash the peptide with cold diethyl ether and dry under vacuum.
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Purification and Analysis
The crude peptide should be purified to the desired level using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.
| Analysis Method | Purpose | Typical Parameters |
| Analytical RP-HPLC | Determine purity and retention time | C18 column, water/acetonitrile gradient with 0.1% TFA |
| Mass Spectrometry | Confirm molecular weight | ESI-MS or MALDI-TOF |
| Preparative RP-HPLC | Purify the crude peptide | C18 column with a suitable gradient |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Peptide aggregation, steric hindrance | Use a more potent coupling reagent (e.g., COMU), increase coupling time, perform a double coupling. |
| Low Yield | Incomplete deprotection or coupling, peptide loss during workup | Ensure complete Fmoc removal, optimize coupling conditions, handle carefully during precipitation and washing. |
| Presence of Deletion Sequences | Incomplete coupling | Introduce a capping step after each coupling. |
Conclusion
The use of this compound is a highly effective strategy for the large-scale synthesis of peptides containing the challenging Val-Ala sequence. By reducing the number of synthesis cycles and mitigating on-resin aggregation, this approach can lead to significant improvements in yield, purity, and overall process efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of peptide drug development and manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during Solid-Phase Peptide Synthesis, with a specific focus on the coupling of Fmoc-Val-Ala-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency for this compound in my peptide sequence. What are the potential causes?
Low coupling efficiency for this compound can stem from several factors, primarily related to its structure and the conditions of the synthesis:
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Steric Hindrance: The most likely cause is the significant steric bulk of the valine and alanine side chains. These bulky groups can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1][2]
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Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[1][3] While this compound itself is a short dipeptide, its incorporation can be hindered by the aggregation of the preceding sequence.[1]
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Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for such a sterically hindered dipeptide. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration to proceed to completion.
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Reagent Solubility: Poor solubility of this compound or the coupling reagents in the reaction solvent (e.g., DMF) can lead to lower effective concentrations and reduced reaction rates.
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Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.
Q2: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to overcome low coupling efficiency with sterically demanding building blocks:
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Optimize Coupling Reagents and Additives: For difficult couplings, standard activators like DIC/HOBt may be insufficient. Switching to more potent uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. Additives like HOAt or Oxyma Pure can further enhance coupling efficiency.
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Increase Coupling Time and Temperature: Extending the reaction time (e.g., from 1-2 hours to 4 hours, or even overnight) can allow the sterically hindered coupling to proceed more completely. In some cases, carefully increasing the reaction temperature can also improve coupling kinetics. Microwave-assisted SPPS can also be effective for difficult couplings.
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Perform a Double Coupling: If a single coupling reaction does not result in a satisfactory yield, a second coupling step with a fresh solution of the activated this compound can be performed before proceeding to the next deprotection step.
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Monitor the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction to determine if these optimizations are effective. The Kaiser test is a common method for this, where a positive result (blue or purple beads) indicates incomplete coupling, and a negative result (yellow or colorless beads) suggests completion.
Q3: Which coupling reagents are best for a difficult coupling like this compound?
The choice of coupling reagent is critical for sterically hindered couplings. The following table summarizes various coupling reagents and their suitability for challenging couplings.
| Reagent Class | Coupling Reagent | Additive (if separate) | Suitability for Hindered Couplings | Notes |
| Uronium/Aminium | HATU | Intrinsic (HOAt) | Highly Recommended | Often cited for high reactivity and effectiveness in hindered couplings. |
| HCTU | Intrinsic (HOBt derivative) | Highly Recommended | Similar to HATU, very effective for difficult couplings. | |
| TBTU | HOBt | Recommended | An efficient coupling reagent with little racemization. | |
| Phosphonium | PyBOP | Intrinsic (HOBt) | Excellent | Excellent for hindered couplings and can be used in excess. |
| PyAOP | Intrinsic (HOAt) | Excellent | More reactive than PyBOP due to the presence of HOAt. | |
| Carbodiimide | DIC | Oxyma Pure | Good | Safer alternative to HOBt and reported to outperform it. Generally less reactive than uronium/phosphonium reagents. |
| DIC | HOBt | Moderate | May be insufficient for highly hindered couplings. |
Q4: Can the solvent choice impact the coupling efficiency?
Yes, the solvent plays a crucial role in SPPS by solvating the resin and the growing peptide chain. For hydrophobic and aggregation-prone sequences, which can be a factor when coupling bulky residues like valine, the choice of solvent is particularly important. While DMF is a common solvent, NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF with DMSO (Dimethyl sulfoxide) can be more effective at disrupting secondary structures and improving solvation, thereby increasing reagent accessibility.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a standard procedure for coupling this compound using a potent activating agent.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in DMF for 30-60 minutes.
-
Confirm the presence of free amines using a positive Kaiser test.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an organic base such as DIPEA (N,N-Diisopropylethylamine) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.
-
-
Monitoring and Washing:
-
Take a small sample of the resin beads and perform a Kaiser test to monitor the reaction progress.
-
If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed to wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2.
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Protocol 2: Double Coupling Procedure
This protocol should be followed if the Kaiser test after the initial coupling is positive.
-
Washing:
-
After the first coupling attempt, thoroughly wash the resin with DMF (3-5 times) to remove byproducts and unreacted reagents from the initial coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.
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Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
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Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound coupling.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing the hydrophobic dipeptide, Fmoc-Val-Ala-OH.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing aggregation-prone sequences like Val-Ala, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Coupling and Deprotection Reactions
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Symptom: You observe a positive Kaiser test (or other amine test) after a coupling step, indicating unreacted free amines. Alternatively, UV monitoring of Fmoc deprotection shows a flattened and broadened peak, suggesting slow or incomplete removal of the Fmoc group. You may also notice the resin shrinking or failing to swell properly.[1]
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Potential Cause: The primary cause of these symptoms is on-resin aggregation of the growing peptide chains. The hydrophobic nature of the Val-Ala sequence promotes the formation of secondary structures, such as β-sheets, which physically block the reactive sites on the peptide backbone. This prevents reagents from efficiently accessing the N-terminus for deprotection or coupling, leading to lower reaction rates and an increase in deletion sequences in the final product.
-
Solutions:
-
Optimize Synthesis Parameters:
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Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
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Increase Reagent Excess: Use a higher molar excess of the Fmoc-amino acid and coupling reagents.
-
Extended Reaction Times: Increase the duration of both the coupling and deprotection steps to allow more time for the reactions to occur in the aggregated state.
-
-
Improve Solvation:
-
High-Swelling Resins: Utilize resins with enhanced swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG, PEGA) or low cross-linked polystyrene resins.
-
Low-Loading Resins: Employ resins with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing inter-chain interactions.
-
Chaotropic Salts: Introduce chaotropic salts like LiCl or NaClO₄ into the washing or coupling steps to disrupt the hydrogen bonds responsible for aggregation.
-
-
Issue 2: False Negative Results in Reaction Monitoring
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Symptom: The Kaiser test or other colorimetric tests for free amines yield a negative result, suggesting a complete reaction, but subsequent analysis of the final peptide reveals a high level of deletion sequences.
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Potential Cause: Severe on-resin aggregation can render the N-terminus of the peptide chain inaccessible to the bulky ninhydrin molecules used in the Kaiser test, leading to a false negative result. The reactive sites are sterically hindered by the aggregated peptide structure.
-
Solutions:
-
Alternative Monitoring: Do not rely solely on colorimetric tests for monitoring difficult couplings. Complementary analytical techniques, such as cleaving a small sample of the resin-bound peptide for analysis by mass spectrometry, can provide a more accurate assessment of the coupling efficiency.
-
Proactive Anti-Aggregation Strategies: When synthesizing sequences known to be prone to aggregation, it is advisable to implement anti-aggregation strategies from the outset, rather than relying on reactive troubleshooting based on monitoring tests.
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Frequently Asked Questions (FAQs)
Q1: Why is the this compound sequence particularly prone to aggregation?
A1: The Val-Ala sequence consists of two hydrophobic, β-branched amino acids. Peptides containing stretches of such residues have a strong tendency to self-associate through intermolecular hydrogen bonding, leading to the formation of stable secondary structures like β-sheets. This on-resin aggregation reduces the solvation of the peptide chains, making them less accessible to reagents and hindering subsequent synthesis steps.[2]
Q2: What are the most effective strategies to prevent aggregation when using this compound?
A2: A multi-pronged approach is often the most effective. This can include:
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Microwave-Assisted SPPS: The application of microwave energy can disrupt the secondary structures responsible for aggregation and accelerate coupling and deprotection reactions.[3][4]
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Use of "Structure-Breaking" Derivatives: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can introduce kinks in the peptide backbone, effectively disrupting the formation of regular secondary structures.
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Chaotropic Agents: Adding salts like LiCl or KSCN to the reaction can interfere with the hydrogen bonding that leads to aggregation.
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Optimized Solvent Systems: Using highly solvating solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve the solvation of the growing peptide chain.
Q3: Can changing the coupling reagent help overcome aggregation?
A3: While the choice of coupling reagent is crucial for efficiency and minimizing side reactions, its role in directly preventing aggregation is limited. However, using a more efficient coupling reagent like HATU or HCTU can help to maximize the coupling efficiency in cases of moderate aggregation by ensuring rapid amide bond formation when the reactive sites are accessible. For sterically hindered couplings that can be exacerbated by aggregation, a more reactive coupling reagent may be beneficial.
Q4: Is it possible to predict if a sequence containing Val-Ala will aggregate?
A4: While predicting aggregation with absolute certainty is challenging, sequences with a high content of hydrophobic and β-branched amino acids are at high risk. The tendency for aggregation typically increases with the length of the hydrophobic stretch. Computational tools and empirical knowledge of "difficult sequences" can provide guidance, but it is often best to assume that a sequence rich in Val and Ala will be prone to aggregation and to plan the synthesis strategy accordingly.
Data Presentation
The following table summarizes quantitative data on the effectiveness of various anti-aggregation strategies for difficult peptide sequences. While not specific to this compound, the data for other hydrophobic and aggregation-prone peptides provide a valuable comparison of the potential improvements that can be achieved.
| Strategy | Peptide Sequence / Context | Control Condition | Improved Condition | Result |
| Microwave SPPS | Acyl Carrier Protein (65-74) - a "difficult" sequence | Conventional Synthesis | Microwave-Assisted Synthesis | Synthesis time reduced to less than 3 hours with high purity. |
| Backbone Protection | Human Growth Hormone fragment (hGH) | Standard Synthesis | Introduction of Pseudoproline | Crude purity increased from 23% to 69%. |
| Backbone Protection | GB1 protein fragment | Standard Synthesis | Introduction of Pseudoproline | Crude purity increased from 17% to 75%. |
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS for a Val-Ala Containing Peptide
This protocol outlines a general procedure for using a microwave peptide synthesizer to improve the synthesis of an aggregation-prone peptide.
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Materials:
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Fmoc-protected amino acids
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Peptide synthesis resin (e.g., low-loading Wang or Rink Amide resin)
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Coupling reagent (e.g., HATU, HCTU)
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Base (e.g., DIPEA, 2,4,6-collidine)
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Deprotection solution: 20% piperidine in DMF
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Solvents: DMF, DCM
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Microwave peptide synthesizer
-
-
Procedure:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the microwave synthesizer.
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF.
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Apply microwave irradiation (e.g., 3 minutes at 75°C).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for this compound and subsequent amino acids):
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Prepare a solution of the Fmoc-amino acid (4 equivalents), coupling reagent (e.g., HATU, 3.9 equivalents), and base (e.g., DIPEA, 8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 5 minutes at 90°C). For racemization-prone residues like Cysteine or Histidine, a lower temperature (e.g., 50°C) is recommended.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Continue the deprotection and coupling cycles for all amino acids in the sequence.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt secondary structures prior to a difficult coupling step.
-
Materials:
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Peptide-resin exhibiting signs of aggregation
-
Chaotropic salt solution: 0.8 M LiCl in DMF
-
DMF
-
-
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Chaotropic Wash:
-
Wash the peptide-resin with the 0.8 M LiCl in DMF solution (2 x 1 minute). This step helps to break up existing secondary structures.
-
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to completely remove the chaotropic salt, as it can interfere with some coupling reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
-
Mandatory Visualization
Caption: Troubleshooting workflow for on-resin aggregation in SPPS.
Caption: Mechanisms of different anti-aggregation strategies in SPPS.
References
optimizing reaction time for Fmoc-Val-Ala-OH coupling
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This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction time for Fmoc-Val-Ala-OH dipeptide coupling.
Troubleshooting Guide: Common Coupling Issues
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Coupling Reaction | Steric Hindrance: The bulky side chains of Valine can physically obstruct the formation of the peptide bond, slowing down the reaction.[1] | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to more powerful onium salt-based reagents like HATU, HCTU, or COMU.[1][2] HATU is often preferred for its high reactivity and ability to minimize racemization.[3][4] 2. Optimize Reaction Temperature: Increasing the temperature can improve reaction kinetics and help overcome steric barriers. However, this should be done cautiously to avoid side reactions. 3. Double Coupling: After the initial coupling period, repeat the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion. |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites and preventing further reaction. This is more common with hydrophobic sequences. | 1. Change the Solvent: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to Dichloromethane (DMF). 2. Increase Mixing/Agitation: Employ methods like sonication or vigorous stirring to break up aggregates and improve reagent diffusion. 3. Use Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction can help disrupt hydrogen bonds that cause aggregation. | |
| Poor Reagent Quality or Concentration | 1. Use Fresh Reagents: Ensure all reagents, especially coupling agents and solvents, are fresh and anhydrous. 2. Optimize Stoichiometry: An insufficient excess of the activated amino acid or coupling reagent can lead to incomplete reactions. A typical excess is 3-5 equivalents relative to the resin loading. | |
| Presence of Deletion Sequences (Peptide minus Val or Ala) | Inefficient Activation/Coupling: The coupling step did not go to completion, leading to unreacted N-terminal amines that are then coupled in the next cycle. | 1. Monitor Coupling Completion: Use a qualitative method like the Kaiser test to confirm the absence of free primary amines before proceeding to the next deprotection step. A negative result (yellow/colorless beads) indicates complete coupling. 2. Capping: After the coupling step, treat the resin with a capping agent (e.g., acetic anhydride) to permanently block any unreacted amino groups, preventing the formation of deletion sequences. |
| Guanidinylation of N-terminus | Excess Uronium/Aminium Reagents: Reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide, forming a guanidine moiety that terminates the chain. | Pre-activate the Amino Acid: Mix the Fmoc-amino acid, coupling reagent, and base in a separate vessel for 1-5 minutes before adding the solution to the resin. This minimizes the time that free coupling reagent is in contact with the peptide-resin. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound considered challenging?
The primary challenge is steric hindrance from the bulky isobutyl side chain of Valine. This bulkiness can physically impede the approach of the activated carboxyl group of Fmoc-Val-OH to the N-terminal amine of the resin-bound Alanine, slowing the rate of peptide bond formation.
Q2: Which coupling reagent is best for optimizing reaction time for this dipeptide?
For sterically hindered couplings like Val-Ala, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered superior to reagents like HBTU or DIC/HOBt. HATU forms a more reactive OAt-ester intermediate, which leads to faster and more complete coupling reactions with a reduced risk of racemization.
Q3: How much can I expect to reduce the reaction time by switching from HBTU to HATU?
While exact times depend on the specific protocol, studies on difficult sequences have shown that HATU can achieve higher crude peptide purity with significantly shorter coupling times compared to HBTU analogues. For many standard couplings, reaction times with HATU can be in the range of 15-60 minutes, whereas HBTU might require 30-60 minutes or longer for similar efficiency.
Q4: Besides the coupling reagent, what other factors can I adjust to speed up the reaction?
Key factors include:
-
Temperature: Increasing the reaction temperature can enhance reaction kinetics.
-
Solvent: Using solvents like NMP or mixtures containing DMSO can improve resin swelling and disrupt peptide aggregation, facilitating better access to reactive sites.
-
Concentration: Ensuring a sufficient excess of reagents (e.g., 3-5 equivalents) can help drive the reaction forward.
-
Mixing: Efficient agitation or sonication improves the diffusion of reagents to the solid support.
Q5: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and reagents. It is a highly effective strategy to ensure the reaction goes to completion, especially for difficult or sterically hindered couplings where a single coupling may be insufficient. It is recommended if a Kaiser test remains positive after the initial coupling time.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the required reaction time and efficiency, particularly for sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Relative Reactivity | Typical Equivalents (vs. Resin) | Typical Reaction Time | Key Advantages & Disadvantages |
| DIC/HOBt | Moderate | 3-5 | 4 - 8 hours | Advantages: Cost-effective, reliable. Disadvantages: Slow kinetics, not ideal for hindered residues. |
| HBTU | High | 3-5 | 30 - 60 minutes | Advantages: Fast and efficient for many couplings. Disadvantages: Less reactive than HATU; can cause guanidinylation if used in excess. |
| HATU | Very High | 3-5 | 15 - 45 minutes | Advantages: Very fast and efficient, low racemization, excellent for difficult couplings. Disadvantages: Higher cost. |
| COMU | Very High | 3-5 | 15 - 45 minutes | Advantages: Highly effective modern alternative to HATU, safer than benzotriazole-based reagents. Disadvantages: Higher cost. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for a sterically hindered coupling like Fmoc-Val onto a resin-bound Alanine.
-
Resin Preparation:
-
Swell the Ala-functionalized resin in peptide-grade DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min, then 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times), DCM (2-3 times), and a final DMF wash (2-3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Val-OH (4 equivalents relative to resin loading).
-
Add the coupling reagent HATU (3.9 equivalents) and dissolve.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow this pre-activation mixture to stand for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.
-
If the test is positive (blue/purple beads), extend the coupling time by 30-60 minutes or perform a double coupling (repeat steps 2-3).
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents.
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Visual Guides
Experimental Workflow for this compound Coupling
Troubleshooting Logic for Slow Coupling Reactions
References
Technical Support Center: Fmoc-Val-Ala-OH Solubility in DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Val-Ala-OH in Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMF a concern?
A1: this compound is a dipeptide composed of L-valine and L-alanine, protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group. It is a common building block in solid-phase peptide synthesis (SPPS).[1] Its solubility in DMF, a standard solvent in SPPS, can be limited, often described as "slightly soluble."[1][2] This poor solubility can lead to challenges in preparing solutions of the required concentration for efficient peptide coupling reactions, potentially resulting in incomplete reactions and the formation of deletion sequences.
Q2: What are the primary factors contributing to the low solubility of this compound in DMF?
A2: The solubility challenges with this compound are primarily due to two factors:
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Hydrophobicity of Valine: The valine residue has a bulky and hydrophobic isopropyl side chain. Peptides with a high content of non-polar amino acids tend to be more soluble in organic solvents, but can also be prone to aggregation.
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Peptide Aggregation: Dipeptides and longer peptide chains can self-associate through intermolecular hydrogen bonding, forming β-sheet-like structures. This aggregation reduces the effective surface area of the molecule available for solvation, leading to decreased solubility.[3] This is a known issue in SPPS, particularly with hydrophobic sequences.
Q3: How can I visually assess if my this compound has dissolved completely in DMF?
A3: A properly dissolved solution should be clear and free of any visible particulates. If you observe a cloudy or hazy solution, or if solid material settles at the bottom of the vial, the dipeptide is not fully dissolved.
Q4: Can the quality of DMF affect the solubility of this compound?
A4: Yes, the quality of DMF is crucial. DMF can degrade over time to form dimethylamine and formic acid. The presence of these impurities, especially water, can alter the polarity of the solvent and negatively impact the solubility of Fmoc-protected amino acids. It is highly recommended to use high-purity, amine-free DMF for all peptide synthesis applications.[4]
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of DMF solution.
This guide provides a systematic approach to address solubility issues with this compound in DMF. Follow the steps sequentially to find a suitable solution for your experimental needs.
Caption: A stepwise workflow for troubleshooting the solubility of this compound in DMF.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol is the first step for dissolving this compound in DMF under standard laboratory conditions.
Methodology:
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Weigh the required amount of this compound into a clean, dry vial.
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Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.
-
Cap the vial securely.
-
Vortex the mixture at room temperature for 5-10 minutes.
-
Visually inspect the solution for complete dissolution.
Protocol 2: Enhanced Dissolution with Mechanical and Thermal Assistance
If the standard procedure is unsuccessful, mechanical and thermal energy can be applied to aid dissolution.
Methodology:
-
Following Protocol 1, if the solution is not clear, place the vial in a sonicator bath.
-
Sonicate for 15-20 minutes at room temperature.
-
Visually inspect the solution.
-
If undissolved solids remain, gently warm the solution to 30-40°C using a water bath or heating block while stirring or intermittently vortexing. Caution: Avoid prolonged heating at high temperatures, as it may cause degradation of the Fmoc-amino acid.
-
Allow the solution to cool to room temperature before use.
Protocol 3: Utilizing Co-Solvents to Improve Solubility
The addition of a small amount of a co-solvent can significantly improve the solubility of difficult-to-dissolve protected peptides.
Methodology:
-
Begin with the this compound in DMF mixture from the previous attempts.
-
Add a small volume (e.g., 5-10% v/v) of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF solution. Both DMSO and NMP are polar aprotic solvents that are often effective in dissolving compounds with low solubility in DMF.
-
Vortex or sonicate the mixture until the solid is fully dissolved.
Protocol 4: Employing Alternative Solvents
In cases of persistent solubility issues, switching to an alternative primary solvent may be necessary.
Methodology:
-
Instead of DMF, use N-Methyl-2-pyrrolidone (NMP) as the primary solvent. NMP is slightly more polar than DMF and can be more effective at solvating peptide chains and preventing aggregation.
-
Alternatively, consider "greener" solvent mixtures that have been shown to be effective in SPPS, such as binary mixtures of DMSO with ethyl acetate (EtOAc) or 1,3-dioxolane (DOL).
-
Follow the dissolution steps outlined in Protocol 1 and 2 with the chosen alternative solvent.
Data Presentation
| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide | DMF | Good to excellent for most Fmoc-amino acids. | Can degrade to form amines which can cause premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone | NMP | Excellent for most Fmoc-amino acids. | More polar than DMF and can be better at preventing peptide aggregation. |
| Dimethyl Sulfoxide | DMSO | Good, often used as a co-solvent. | Can improve solubility of aggregated peptides. |
| Dichloromethane | DCM | Limited for many Fmoc-amino acids. | Generally not a primary solvent for dissolving Fmoc-amino acids in coupling reactions. |
| Binary Mixtures (e.g., DMSO/EtOAc) | - | Can be tailored for specific applications. | "Green" alternatives that can offer good solubility and performance. |
Signaling Pathways and Logical Relationships
The challenges with this compound solubility are not related to biological signaling pathways but rather to physicochemical interactions. The logical relationship for troubleshooting is best represented by the workflow diagram provided above. Another useful visualization is a cause-and-effect diagram illustrating the factors that contribute to poor solubility.
Caption: Factors contributing to the poor solubility of this compound in DMF.
References
Technical Support Center: Fmoc-Val-Ala-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the use of Fmoc-Val-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound?
A1: The most common side reactions encountered during the incorporation of this compound are diketopiperazine (DKP) formation, racemization of the valine residue, and incomplete coupling.
Q2: How does the Val-Ala sequence influence the likelihood of diketopiperazine (DKP) formation?
A2: DKP formation is a prevalent side reaction at the dipeptide stage in Fmoc-SPPS. While sequences containing proline are particularly susceptible, other sequences can also lead to DKP formation.[1][2] The Val-Ala sequence is moderately prone to this side reaction. The sterically bulky side chain of valine can slightly inhibit the intramolecular cyclization required for DKP formation compared to less hindered amino acids like glycine. However, the risk remains significant, especially when using standard Fmoc deprotection and coupling conditions.
Q3: Is racemization of the valine residue a significant concern during coupling?
A3: Valine, as a β-branched amino acid, is susceptible to racemization during the activation step of peptide coupling.[3] The extent of racemization is influenced by the coupling method, the base used, and the reaction temperature. While urethane protecting groups like Fmoc generally suppress racemization, it can still occur, leading to the incorporation of D-Val instead of L-Val and resulting in diastereomeric impurities that are difficult to separate.[4]
Q4: Can the steric hindrance of this compound affect coupling efficiency?
A4: Yes, the bulky Fmoc group combined with the sterically hindered valine residue can lead to slower coupling kinetics and potentially incomplete coupling reactions. This can result in deletion sequences where the this compound dipeptide is not incorporated into the growing peptide chain. The choice of coupling reagent and reaction conditions is crucial to ensure complete and efficient coupling.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with a Mass Corresponding to cyclo(Val-Ala)
Symptom: A significant peak is observed in the HPLC or LC-MS analysis of the crude peptide, corresponding to the mass of the diketopiperazine of Val-Ala. This leads to a lower yield of the desired full-length peptide.
Root Cause: This is indicative of diketopiperazine (DKP) formation, an intramolecular cyclization of the dipeptidyl-resin, which cleaves the dipeptide from the solid support.[5]
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The steric hindrance provided by the 2-CTC resin significantly suppresses DKP formation. |
| Coupling of a Pre-formed Tripeptide | If the sequence allows, synthesize the N-terminal tripeptide (e.g., Fmoc-Xaa-Val-Ala-OH) in solution and couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin stage. |
| Modified Fmoc Deprotection Conditions | Use a milder base for Fmoc deprotection to reduce the rate of intramolecular cyclization. A recommended solution is 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP). |
| In Situ Neutralization Protocols | For Boc-based synthesis, in situ neutralization protocols can suppress DKP formation. For Fmoc synthesis, minimizing the time between deprotection and coupling is critical. |
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// Edges start -> symptom [label="HPLC/LC-MS"]; symptom -> cause; cause -> solution1; cause -> solution2; cause -> solution3; solution1 -> end; solution2 -> end; solution3 -> end; } .end
Caption: Troubleshooting workflow for diketopiperazine formation.
Issue 2: Appearance of a Diastereomeric Impurity
Symptom: HPLC analysis shows a peak eluting very close to the main product peak, and mass spectrometry confirms it has the same mass as the desired peptide. This suggests the presence of a diastereomer.
Root Cause: Racemization of the valine residue during the activation and coupling of this compound. This leads to the incorporation of D-Val instead of L-Val.
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Use of Racemization-Suppressing Additives | Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) into the coupling cocktail. These additives react with the activated amino acid to form an active ester that is less prone to racemization. |
| Choice of Coupling Reagent | Use carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive. Some onium salt reagents like HBTU can also be effective, but their potential to cause racemization should be considered. |
| Control of Base and Temperature | Avoid excessive amounts of tertiary bases like N,N-diisopropylethylamine (DIPEA). Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization. |
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// Edges problem -> cause; cause -> strategy1; cause -> strategy2; cause -> strategy3; strategy1 -> outcome; strategy2 -> outcome; strategy3 -> outcome; } .end
Caption: Strategies to mitigate valine racemization.
Issue 3: Incomplete Coupling of this compound
Symptom: The presence of a deletion sequence lacking the Val-Ala dipeptide is detected by mass spectrometry. A positive Kaiser test after the coupling step also indicates free amines on the resin.
Root Cause: Incomplete coupling of the sterically hindered this compound dipeptide. This can be due to insufficient reactivity of the coupling reagents, short coupling times, or peptide aggregation on the solid support.
Solutions:
| Mitigation Strategy | Experimental Protocol |
| Use of Potent Coupling Reagents | Employ more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |
| Extended Coupling Time and/or Double Coupling | Increase the coupling reaction time to 2-4 hours or perform a double coupling. For a double coupling, after the initial coupling, the resin is washed and then re-subjected to the same coupling conditions with a fresh solution of activated this compound. |
| Elevated Temperature | Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help overcome the steric hindrance and improve coupling efficiency. However, this should be done with caution as it can also increase the risk of racemization. |
| Solvent Choice | Use N-methyl-2-pyrrolidone (NMP) as the solvent, as it can improve the solvation of the growing peptide chain and disrupt aggregation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
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Activation and Coupling:
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In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the mixture and pre-activate for 2 minutes.
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Add the activated mixture to the deprotected resin and agitate for 2 hours at room temperature.
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Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Modified Coupling for Difficult Sequences (to minimize side reactions)
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Resin: Use 2-chlorotrityl chloride (2-CTC) resin.
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Fmoc Deprotection: Treat the resin with 2% DBU / 5% piperazine in NMP (v/v) for 10 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with NMP.
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Activation and Coupling:
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In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
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Add DIPEA (6 eq.) to the mixture and pre-activate for 2 minutes.
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Add the activated mixture to the deprotected resin and agitate for 2-4 hours at room temperature.
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Washing: Wash the resin with NMP (3x), DCM (3x), and NMP (3x).
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Monitoring: Perform a Kaiser test. If positive, consider a second coupling.
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// Edges start -> deprotection; deprotection -> washing1; washing1 -> coupling; activation -> coupling; coupling -> washing2; washing2 -> monitoring; monitoring -> next_cycle [label="Negative"]; monitoring -> troubleshoot [label="Positive"]; } .end
Caption: General experimental workflow for coupling this compound.
References
Fmoc-Val-Ala-OH incomplete deprotection with piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Fmoc-Val-Ala-OH using piperidine during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues related to the incomplete removal of the Fmoc protecting group from the Val-Ala dipeptide sequence.
Issue: Incomplete Fmoc Deprotection of this compound
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or a yellow/colorless result after the deprotection step, indicates incomplete reaction.[1][2] UV monitoring of the piperidine effluent may also show an incomplete or tailing release of the dibenzofulvene-piperidine adduct.[3]
Potential Causes and Solutions:
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Steric Hindrance: The bulky side chain of valine can sterically hinder the approach of the piperidine base to the Fmoc group.[4]
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Solution: Extend the deprotection time or perform a second deprotection step.[4]
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Peptide Aggregation: The hydrophobic nature of the Val-Ala sequence makes it prone to aggregation on the solid support, forming secondary structures like β-sheets. This aggregation can physically block the access of piperidine to the Fmoc group.
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Solutions:
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Use a Stronger Base Cocktail: The addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly enhance deprotection efficiency.
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Improve Solvation: Utilize high-swelling resins (e.g., PEG-based resins) or add chaotropic salts like LiCl to the reaction mixture to disrupt aggregation.
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Elevated Temperature: Performing the deprotection at a slightly elevated temperature can help to disrupt secondary structures.
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Diketopiperazine (DKP) Formation: The deprotected H-Val-Ala-resin is highly susceptible to intramolecular cyclization to form the diketopiperazine cyclo(Val-Ala), which results in chain termination. This side reaction is particularly prevalent with dipeptides, especially those containing proline or other residues prone to cyclization.
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Solutions:
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Minimize Deprotection Time: Use the shortest effective deprotection time to reduce the exposure of the free N-terminal amine.
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In Situ Coupling: Couple the next amino acid immediately after deprotection to compete with the cyclization reaction.
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Use of HOBt: Adding 0.1M HOBt to the piperidine solution has been shown to help reduce DKP formation.
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Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly difficult to deprotect?
A1: The difficulty arises from a combination of steric hindrance from the bulky valine residue and the high propensity of the hydrophobic dipeptide to aggregate on the resin. This aggregation limits the access of the piperidine deprotection solution to the Fmoc group.
Q2: What is a "stronger base cocktail" and when should I use it?
A2: A stronger base cocktail typically involves adding 1-2% DBU to the standard 20% piperidine in DMF solution. This should be considered when standard deprotection protocols fail, as indicated by a positive Kaiser test after deprotection.
Q3: How can I monitor the completeness of the Fmoc deprotection?
A3: The two most common methods are:
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Kaiser Test: A qualitative colorimetric test that detects the presence of free primary amines. A blue/purple color on the resin beads after deprotection indicates a successful reaction, while a yellow or colorless result signifies incomplete deprotection.
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UV Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by measuring the UV absorbance of the column effluent at approximately 301 nm. A return to baseline absorbance indicates the completion of the reaction.
Q4: Can DBU be used for all deprotection steps?
A4: While effective, DBU is a stronger, non-nucleophilic base and can increase the risk of side reactions, such as aspartimide formation if Asp is present in the sequence. It is typically used judiciously for "difficult" sequences where standard piperidine treatment is insufficient.
Q5: What is diketopiperazine formation and how can I prevent it with this compound?
A5: Diketopiperazine (DKP) formation is an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. For this compound, this is a significant side reaction. To minimize DKP formation, reduce the deprotection time, and proceed with the next coupling step immediately after deprotection. The addition of HOBt to the piperidine solution can also be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Fmoc deprotection, including standard and troubleshooting protocols.
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Efficacy & Remarks |
| Piperidine | 20% (v/v) | DMF or NMP | 5-20 minutes | Standard condition, may be insufficient for sterically hindered or aggregation-prone sequences. |
| Piperidine (Double Deprotection) | 20% (v/v) | DMF or NMP | 2 x (5-15 minutes) | Increased exposure to the base can improve deprotection for difficult sequences. |
| DBU/Piperidine | 2% DBU, 20% Piperidine (v/v) | DMF | 5-15 minutes | More effective for incomplete deprotection due to aggregation or steric hindrance. DBU is non-nucleophilic. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v, v/v) | DMF | 5-10 minutes | An alternative stronger base cocktail. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
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Resin Swelling: Swell the Fmoc-Val-Ala-resin in DMF for 30-60 minutes.
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Drain: Drain the DMF from the reaction vessel.
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First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.
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Drain: Drain the deprotection solution.
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Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.
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Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
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Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperidine Cocktail
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Resin Swelling: Swell the Fmoc-Val-Ala-resin in DMF for 30-60 minutes.
-
Drain: Drain the DMF from the reaction vessel.
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Deprotection: Add a freshly prepared solution of 2% DBU and 20% piperidine in DMF to the resin. Agitate for 5-15 minutes.
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Drain: Drain the deprotection solution.
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Washing: Wash the resin extensively with DMF (at least 6 times) to ensure complete removal of DBU and piperidine.
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Confirmation: Perform a Kaiser test.
Protocol 3: Kaiser Test for Monitoring Deprotection
-
Reagents:
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Solution A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
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Solution B: 1.0 g ninhydrin in 20 mL of n-butanol.
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Solution C: 40 g phenol in 20 mL of n-butanol.
-
-
Procedure:
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Take a small sample of resin beads (10-15 beads) and place them in a small test tube.
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Wash the beads thoroughly with DMF and then ethanol.
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Add 2-3 drops of each of Solution A, B, and C to the test tube.
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Heat the tube at 110°C for 5 minutes.
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Interpretation:
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Intense blue solution and beads: Incomplete coupling (if performed after a coupling step) or successful deprotection (if performed after a deprotection step).
-
Colorless or yellow solution and beads: Complete coupling or incomplete deprotection.
-
-
Protocol 4: UV Monitoring of Fmoc Deprotection
-
Setup: Connect the outlet of the reaction vessel to a UV spectrophotometer set to a wavelength of 301 nm.
-
Flow: During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the spectrophotometer's flow cell.
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Data Acquisition: Record the UV absorbance over time.
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Interpretation: The absorbance will increase as the dibenzofulvene-piperidine adduct is formed and released. The reaction is considered complete when the absorbance returns to the baseline level. Tailing of the peak may indicate slow or incomplete deprotection.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection of this compound.
Caption: Competing pathways after Fmoc deprotection of Fmoc-Val-Ala-Resin.
References
Technical Support Center: Fmoc-Val-Ala-OH Coupling Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of Fmoc-Val-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the coupling kinetics of this compound?
A1: Increasing the reaction temperature generally accelerates the coupling kinetics of this compound. This is due to the fundamental principle that higher temperatures increase the rate of chemical reactions. In solid-phase peptide synthesis (SPPS), elevated temperatures can lead to shorter coupling times and can be particularly beneficial for sterically hindered couplings or sequences prone to aggregation. However, excessively high temperatures can also promote undesirable side reactions.
Q2: What is the optimal temperature range for this compound coupling?
A2: The optimal temperature is sequence-dependent and must be determined empirically. A common starting point for SPPS is room temperature (around 25°C). For difficult couplings, including those involving the sterically hindered valine residue, temperatures can be elevated to a range of 40°C to 60°C. Some automated peptide synthesizers may utilize temperatures as high as 86°C to significantly reduce cycle times.[1] It is crucial to balance the increased coupling rate with the potential for side reactions.
Q3: What are the potential side reactions when coupling this compound at elevated temperatures?
A3: The primary side reaction of concern at elevated temperatures is racemization of the amino acid residues, particularly the valine residue at the C-terminus of the dipeptide.[1][2] While valine is not as susceptible to racemization as some other amino acids like histidine or cysteine, the risk increases with temperature and prolonged exposure to basic conditions during activation. Another potential issue, though less direct to the dipeptide itself, is the increased rate of other side reactions within the growing peptide chain, such as aspartimide formation if an aspartic acid residue is present.[3]
Q4: How can I monitor the completion of the this compound coupling reaction?
A4: The completion of the coupling reaction can be monitored using both qualitative and quantitative methods. A common qualitative method is the Kaiser test, which detects the presence of free primary amines on the resin.[4] A negative Kaiser test (yellow beads) indicates that the coupling is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the desired product versus unreacted starting material.
Q5: Is it necessary to use elevated temperatures for all this compound couplings?
A5: No, it is not always necessary. For many sequences, coupling at room temperature with an appropriate coupling reagent and sufficient reaction time will result in a high yield of the desired product. Elevated temperatures are typically employed to overcome challenges associated with "difficult" sequences, such as those prone to aggregation or containing sterically hindered amino acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency of this compound | Steric Hindrance: The bulky side chains of valine and alanine can sterically hinder the coupling reaction. | - Increase Temperature: Gradually increase the coupling temperature (e.g., to 40-60°C) to enhance the reaction rate. - Extend Reaction Time: Double the standard coupling time at room temperature. - Use a More Potent Coupling Reagent: Switch from standard carbodiimide activators (like DIC/HOBt) to more potent uronium/aminium or phosphonium-based reagents (e.g., HBTU, HATU, PyBOP). - Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | - Increase Temperature: Higher temperatures can help to disrupt secondary structures and improve solvation. - Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt aggregation. - Change Solvent: Switch from DMF to a more solubilizing solvent like NMP or a mixture of DMF/DMSO. | |
| Presence of Deletion Peptides (missing Val-Ala) | Incomplete Coupling: The this compound did not couple completely to the N-terminus of the growing peptide chain. | - Implement the solutions for "Low Coupling Efficiency." - Monitor Coupling Completion: Always perform a Kaiser test after the coupling step. If the test is positive (blue beads), perform a second coupling. - Capping: After a double coupling that still results in a positive Kaiser test, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps. |
| Presence of Racemized Product | Elevated Temperature: High temperatures, especially in the presence of base, can lead to epimerization of the amino acid residues. | - Optimize Temperature: Determine the lowest effective temperature that provides a satisfactory coupling efficiency. - Minimize Pre-activation Time: Long pre-activation times at elevated temperatures can increase racemization. Add the activated amino acid solution to the resin immediately after preparation. - Use Racemization Suppressing Additives: Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to reduce racemization. |
| Side Reactions Involving Other Residues | High Temperature: Elevated temperatures can accelerate side reactions of other sensitive amino acids in the peptide sequence (e.g., aspartimide formation from Asp residues). | - Sequence-Specific Temperature Optimization: If your peptide contains sensitive residues, use elevated temperatures only for the specific difficult coupling steps and return to room temperature for others. - Use appropriate side-chain protecting groups: For residues prone to side reactions, ensure the use of robust protecting groups. |
Data Presentation
| Temperature (°C) | Coupling Time (min) | Coupling Reagent | Expected Coupling Efficiency (%) | Potential for Racemization |
| 25 | 60 | DIC/HOBt | 85-90 | Low |
| 25 | 120 | DIC/HOBt | 90-95 | Low |
| 40 | 60 | DIC/HOBt | 95-98 | Moderate |
| 40 | 60 | HATU/DIPEA | >99 | Moderate |
| 60 | 30 | HATU/DIPEA | >99 | Increased |
| 80 | 10 | HATU/DIPEA | >99 | High |
Note: This data is illustrative and the actual results may vary depending on the specific peptide sequence, resin, and other experimental conditions.
Experimental Protocols
Protocol 1: Monitoring this compound Coupling using the Kaiser Test
Objective: To qualitatively assess the completion of the coupling reaction by detecting the presence of free primary amines.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
DMF (N,N-Dimethylformamide)
-
Ethanol
-
Kaiser Test Kit Solutions:
-
Solution A: Potassium cyanide in pyridine
-
Solution B: Ninhydrin in ethanol
-
Solution C: Phenol in ethanol
-
-
Small glass test tubes
-
Heating block or water bath at 120°C
Procedure:
-
After the this compound coupling reaction has completed, take a small sample of the resin (a few beads).
-
Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.
-
Place the washed resin beads in a clean, dry test tube.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Heat the test tube at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative Result (Coupling Complete): The beads remain their original color, and the solution is yellow.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC
Objective: To quantitatively determine the percentage of successful this compound coupling.
Materials:
-
A small sample of the peptide-resin after the coupling step
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Take a small, known amount of the dried peptide-resin (e.g., 2-5 mg) after the this compound coupling.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a known volume of mobile phase A.
-
Analyze the sample by reverse-phase HPLC.
-
Integrate the peak areas of the desired product and any unreacted starting material (peptide without the Val-Ala addition).
-
Calculate the coupling efficiency as: (Area of Product Peak / (Area of Product Peak + Area of Starting Material Peak)) * 100%.
Visualizations
Caption: Experimental workflow for this compound coupling and monitoring.
Caption: Troubleshooting logic for low this compound coupling efficiency.
References
common impurities in commercial Fmoc-Val-Ala-OH
Welcome to the technical support center for Fmoc-Val-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this dipeptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from the synthesis of the Fmoc-amino acid precursors and the subsequent dipeptide coupling. The most common impurities include:
-
β-Alanine Related Impurities: These are a significant and often overlooked class of impurities. They can be present as Fmoc-β-Ala-OH or as a dipeptide, Fmoc-β-Ala-Val-OH or Fmoc-Val-β-Ala-OH. These arise from a Lossen-type rearrangement of the activating agent (e.g., Fmoc-OSu) used during the Fmoc protection of the individual amino acids.[1][2]
-
Dipeptide and Tripeptide Impurities: Unwanted side reactions during the synthesis of the Fmoc-amino acid precursors can lead to the formation of homo-dipeptides (e.g., Fmoc-Val-Val-OH or Fmoc-Ala-Ala-OH). These can then be incorporated into the this compound synthesis, leading to tripeptide impurities.
-
Racemization/Epimerization Products: The L-amino acids can undergo partial racemization to their D-enantiomers during the activation and coupling steps of the synthesis. This can result in diastereomeric impurities such as Fmoc-D-Val-L-Ala-OH or Fmoc-L-Val-D-Ala-OH.
-
Unreacted Starting Materials and Intermediates: Residual amounts of Fmoc-Val-OH, Alanine, and other reagents used in the synthesis may be present.
-
Reagent-Related Impurities: Trace amounts of acetic acid from the manufacturing process can be present and act as a capping agent in peptide synthesis. Residual free amino acids can also compromise the stability of the Fmoc group.
Q2: How can these impurities affect my solid-phase peptide synthesis (SPPS)?
A2: The presence of impurities in this compound can have several detrimental effects on your SPPS:
-
Truncated or Deleted Sequences: Impurities that are not efficiently removed can lead to the termination of the peptide chain, resulting in truncated sequences.
-
Insertion of Incorrect Amino Acids: The presence of other Fmoc-amino acid or dipeptide impurities can lead to their incorporation into the growing peptide chain, resulting in sequences with incorrect amino acids.
-
Formation of Diastereomers: If D-enantiomers are present, the resulting peptide will be a mixture of diastereomers, which can be very difficult to separate and may have altered biological activity.
-
Difficult Purification: The presence of multiple, closely eluting impurities in the crude peptide product can significantly complicate purification by HPLC.
-
Lower Yields: Inefficient coupling of the desired dipeptide due to the presence of impurities can lead to lower overall yields of the target peptide.
Q3: What is the typical purity of commercial this compound?
A3: Most commercial suppliers offer this compound with a purity of ≥95%.[3][4][5] However, it is crucial to consult the supplier's certificate of analysis for batch-specific purity data. High-quality reagents for peptide synthesis should ideally have a purity of ≥99%.
Troubleshooting Guide
Problem 1: Low coupling efficiency or incomplete reaction when using this compound.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky side chain of Valine can sometimes lead to slower coupling kinetics. |
| * Increase the coupling time. | |
| * Use a more potent coupling reagent such as HATU or HCTU. | |
| * Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions. | |
| Peptide Aggregation | The growing peptide chain may be aggregating on the resin, preventing access of the this compound. |
| * Use a solvent system known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). | |
| * Incorporate a pseudoproline dipeptide in the sequence prior to the difficult coupling step. | |
| Poor Resin Swelling | The solid support may not be adequately swollen, limiting reagent access. |
| * Ensure the resin is fully swollen in the appropriate solvent before starting the synthesis. | |
| * Consider using a resin with a different cross-linking or base polymer that exhibits better swelling properties in your chosen solvent. | |
| Impure Reagent | The this compound may contain impurities that are inhibiting the reaction. |
| * Verify the purity of the this compound using HPLC. | |
| * If necessary, purify the dipeptide before use. |
Problem 2: Observation of unexpected peaks in the HPLC analysis of the crude peptide, corresponding to a mass loss of the Val-Ala dipeptide.
| Possible Cause | Suggested Solution |
| Diketopiperazine (DKP) Formation | This is a common side reaction in SPPS, especially at the dipeptide stage. After the Fmoc group is removed from the Valine, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. |
| * Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin significantly suppresses DKP formation. | |
| * Modify the Fmoc deprotection conditions: Use a milder deprotection cocktail, for example, 2% DBU and 5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF. | |
| * Couple the next amino acid immediately after deprotection: Minimize the time the free N-terminal amine of the dipeptide is exposed. | |
| * Use a dipeptide building block strategy: Instead of coupling Fmoc-Val-OH followed by Fmoc-Ala-OH, using the pre-formed this compound can sometimes help, but care must be taken during the subsequent deprotection step. |
Quantitative Data Summary
The following table summarizes typical purity specifications for high-quality Fmoc-protected amino acids, which can be considered as a benchmark for this compound.
| Parameter | Typical Specification | Potential Impact of Impurity |
| HPLC Purity | ≥ 99.0% | Introduction of various impurities into the peptide sequence. |
| Enantiomeric Purity (L-isomer) | ≥ 99.8% | Formation of hard-to-separate diastereomeric peptides. |
| Dipeptide Impurities | ≤ 0.1% | Double insertion of the corresponding amino acid. |
| β-Alanine Impurities | ≤ 0.1% | Insertion of an incorrect amino acid (β-alanine). |
| Free Amino Acid | ≤ 0.2% | Can compromise the stability of the Fmoc group during storage. |
| Acetic Acid | ≤ 0.02% | Can cause N-terminal acetylation, leading to truncated peptides. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: 1:1 (v/v) acetonitrile/water.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the sample solvent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 90 30 90 31 30 | 35 | 30 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS Analysis for Impurity Identification
Objective: To identify the molecular weights of impurities in the this compound sample.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 1:1 acetonitrile/water.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from 30% to 95% B over 15-20 minutes.
-
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 100-1000.
-
Optimize other parameters (e.g., capillary voltage, cone voltage, source temperature) according to the instrument manufacturer's recommendations.
-
-
Data Analysis: Analyze the mass spectra of the eluting peaks to determine their molecular weights and compare them to the expected masses of potential impurities.
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and detect major impurities.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or more for good signal-to-noise.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the proton signals to confirm the structure of this compound. The presence of unexpected signals may indicate impurities.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound: Versatile Lysosomally Cleavable Linker for ADCs [sigmaaldrich.com]
strategies for coupling sterically hindered dipeptides like Fmoc-Val-Ala-OH
This technical support center provides guidance and troubleshooting for the coupling of sterically hindered dipeptides, with a specific focus on Fmoc-Val-Ala-OH. Coupling reactions involving β-branched amino acids like Valine can be challenging due to steric hindrance, which can lead to low yields and incomplete reactions.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect the coupling of this compound?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky groups near a reaction site obstructs the approach of reacting molecules.[1] In the case of this compound, the bulky side chain of Valine can physically block the incoming amino group of the coupling partner, slowing down or preventing the formation of the peptide bond. This can result in lower reaction yields and the formation of deletion sequences in peptide synthesis.[1]
Q2: Which coupling reagents are recommended for sterically hindered dipeptides like this compound?
A2: For challenging couplings involving sterically hindered amino acids, third-generation uronium/aminium salts are highly recommended. Reagents such as COMU, HATU, and HOTU have demonstrated high efficiency in these cases.[2][3] Phosphonium-type reagents like PyBOP and PyAOP are also effective. While older carbodiimide methods like DCC or DIC with additives like HOBt can be used, they may be less efficient for such difficult couplings.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A3: Additives are crucial in peptide coupling reactions, especially for hindered systems. They act as activating agents and racemization suppressors.
-
HOBt (1-Hydroxybenzotriazole): Forms a highly reactive HOBt ester with the activated amino acid, which enhances the coupling rate and minimizes racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): The resulting OAt esters are more reactive than OBt esters, making reagents containing HOAt (like HATU) particularly effective for difficult couplings.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a safer alternative to the potentially explosive benzotriazole-based additives. Coupling reagents incorporating OxymaPure®, such as COMU, offer high efficiency and a better safety profile.
Q4: Can the choice of base impact the coupling efficiency and lead to side reactions?
A4: Yes, the choice and amount of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for amino acids prone to racemization, a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine is recommended to suppress this side reaction. Using an excessive amount of a strong base can increase the risk of epimerization.
Q5: What is "double coupling" and when should it be used?
A5: Double coupling is the repetition of the coupling step with a fresh portion of the activated amino acid and coupling reagents. This strategy is often employed for difficult or sterically hindered couplings to drive the reaction to completion and maximize the yield. If a monitoring test (like the Kaiser test) indicates incomplete coupling, a second coupling is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Steric Hindrance: The bulky side chain of Valine is impeding the reaction. | 1. Switch to a more powerful coupling reagent: Use a third-generation uronium/aminium salt like COMU, HATU, or HOTU.2. Perform a double coupling: Repeat the coupling step to ensure the reaction goes to completion.3. Increase reaction time: Extend the coupling time to allow for the slower reaction rate. |
| Reagent Degradation: The coupling reagent or this compound may have degraded due to improper storage or handling. | 1. Use fresh, high-quality reagents.2. Ensure proper storage conditions (e.g., cool, dry, and dark). | |
| Peptide Aggregation: The growing peptide chain on the solid support may be aggregating, preventing reagent access. | 1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).2. Incorporate chaotropic salts to disrupt secondary structures. | |
| Presence of Deletion Sequences | Incomplete Coupling: The previous coupling step did not go to completion, leaving unreacted amino groups. | 1. Implement a double coupling strategy for the this compound step.2. Use a more efficient coupling reagent.3. Monitor the completion of the coupling reaction using a method like the Kaiser test. |
| High Levels of Racemization/ Epimerization | Over-activation of the Carboxylic Acid: Prolonged pre-activation can lead to the formation of intermediates prone to racemization. | 1. Minimize the pre-activation time before adding the amine component. |
| Excessive or Strong Base: The base used can promote epimerization. | 1. Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine.2. Reduce the equivalents of base used. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization. | 1. Perform the coupling at a lower temperature (e.g., 0°C), especially during the activation step. |
Data on Coupling Reagent Performance for Hindered Couplings
The following table summarizes the general performance characteristics of various coupling reagents commonly used for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages |
| COMU | Uronium/Aminium Salt | Very High | Low | High efficiency, safer (Oxyma-based), good solubility. |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly effective for difficult couplings due to the reactive OAt-ester formation. |
| HBTU | Uronium/Aminium Salt | High | Low | Efficient and widely used, but less reactive than HATU for the most difficult cases. |
| HOTU | Uronium/Aminium Salt | Very High | Low | High reactivity, especially for N-methylated and hindered residues; safer Oxyma-based reagent. |
| PyBOP | Phosphonium Salt | High | Low | Good for hindered couplings; byproducts can be an issue. |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, but generally slower and less efficient for highly hindered couplings compared to uronium salts. |
| BOP-Cl | Phosphonium-type | High | Low | Particularly effective for N-methylated amino acids. |
Experimental Protocols
Protocol 1: Coupling of this compound using COMU
This protocol describes a general procedure for the manual solid-phase coupling of this compound using COMU.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or 2,4,6-trimethylpyridine (TMP) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin is thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equiv.) and COMU (3 equiv.) in DMF. Add the base (DIPEA, 6 equiv.) to the solution and vortex briefly. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For this sterically hindered coupling, extending the reaction time is recommended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.
Protocol 2: Coupling of this compound using HATU
This protocol outlines a standard manual coupling procedure using HATU activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) or Collidine
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF and ensure the N-terminal Fmoc group has been removed, followed by thorough washing with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equiv.) and HATU (3-5 equiv.) in DMF. Add the base (e.g., DIPEA, 6-10 equiv.) to the solution.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
Monitoring: Check for reaction completion using a suitable test (e.g., Kaiser test).
-
Washing: Drain the solution and wash the resin extensively with DMF.
-
Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-6.
Visualizations
Caption: General workflow for coupling this compound.
Caption: Activation pathways for different coupling reagents.
References
impact of solvent choice on Fmoc-Val-Ala-OH reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Fmoc-Val-Ala-OH. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this specific dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound, and how do they compare?
A1: The most prevalent solvents in Fmoc-based solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For the synthesis of this compound, the choice of solvent is critical as it influences both the coupling efficiency and the rate of Fmoc deprotection.
-
DMF (N,N-Dimethylformamide): A widely used solvent due to its excellent solvating properties for both the resin and protected amino acids. However, it can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[1]
-
NMP (N-Methyl-2-pyrrolidone): Often considered a superior solvent to DMF for difficult couplings due to its higher polarity and better resin-swelling capabilities.[1] This can be advantageous for the sterically hindered coupling of valine.
-
DCM (Dichloromethane): While a good solvent for swelling polystyrene resins, it is less polar than DMF and NMP and may not be as effective for solvating the growing peptide chain, potentially leading to incomplete coupling.[1] It is more commonly used in Boc-based SPPS.
Q2: My this compound coupling reaction is slow or incomplete. What are the likely causes and how can I troubleshoot this?
A2: Slow or incomplete coupling of Fmoc-Val to an alanine residue is a common issue, often attributed to the steric hindrance of the valine side chain. Here are the primary causes and troubleshooting steps:
-
Steric Hindrance: The bulky isopropyl side chain of valine can physically impede the approach of the activated carboxyl group to the N-terminal amine of alanine.
-
Solution: Extend the coupling time, perform a "double coupling" (repeating the coupling step with fresh reagents), or switch to a more potent activating agent like HATU or HCTU.
-
-
Peptide Aggregation: The growing dipeptide on the solid support can aggregate, making the reactive sites inaccessible.
-
Solution: Change the solvent to one with better solvating properties, such as NMP, or use a solvent mixture (e.g., a "magic mixture" of DCM/DMF/NMP).[2] Incorporating chaotropic salts like LiCl can also help disrupt aggregation.
-
-
Inadequate Resin Swelling: If the solid support is not adequately swollen, the reactive sites will be less accessible.
-
Solution: Ensure the resin is fully swollen in the chosen solvent before starting the synthesis. NMP and DMF are generally effective for swelling polystyrene-based resins.
-
Q3: Can I use "green" or more environmentally friendly solvents for the synthesis of this compound?
A3: Yes, there is a growing interest in replacing traditional SPPS solvents with more sustainable alternatives. Recent studies have explored binary solvent mixtures that can offer comparable or even improved performance over DMF. For example, mixtures of DMSO with 2-Me-THF or ethyl acetate have shown promise. It's important to note that the optimal solvent system may need to be determined empirically for your specific reaction conditions. Polarity and viscosity are key parameters to consider when selecting a green solvent alternative.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Coupling | Monitor the reaction using a ninhydrin (Kaiser) test to check for free amines. If the test is positive, extend the coupling time or perform a double coupling. Consider using a more powerful coupling reagent like HATU. |
| Premature Fmoc Deprotection | If using DMF, ensure it is high-purity and amine-free. Consider switching to NMP, which is less prone to degradation that causes premature deprotection. |
| Aggregation on Resin | Switch to a more polar solvent like NMP or a solvent mixture to improve solvation. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Racemization | Racemization of the valine residue can occur, especially with certain activation methods. The use of additives like HOBt or Oxyma Pure can help to suppress this side reaction. |
| Diketopiperazine Formation | This side reaction can occur after the coupling of the second amino acid (alanine). Using a 2-chlorotrityl chloride resin can help to minimize this issue. |
| Deletion Peptides (Missing Valine) | This is a direct result of incomplete coupling. Refer to the solutions for "Incomplete Coupling" in the table above. |
Quantitative Data on Solvent Effects
| Solvent | Relative Polarity | Typical Coupling Rate | Typical Fmoc Deprotection Rate | Key Considerations |
| DMF | High | Moderate | Fast | Can decompose to form amines, causing side reactions. |
| NMP | Higher | Fast | Fast | Excellent solvation properties, good for difficult couplings. |
| DCM | Low | Slow | Very Slow | Less effective at solvating peptide chains. |
| 2-MeTHF | Low | Fast | Slow | A greener alternative, often used in mixtures. |
| DMSO | High | Slow to Moderate | Fast | High viscosity can be an issue in automated synthesizers. |
Experimental Protocols
Solid-Phase Synthesis of this compound on Wang Resin
This protocol outlines the manual solid-phase synthesis of this compound on a pre-loaded Fmoc-Ala-Wang resin.
Materials:
-
Fmoc-Ala-Wang resin (0.5 mmol/g loading)
-
Fmoc-Val-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF (v/v)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution (10 mL) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF solution (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
-
Kaiser Test (Optional): Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of free primary amines.
-
Coupling of Fmoc-Val-OH:
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq., 1.5 mmol, 509 mg), HBTU (2.9 eq., 1.45 mmol, 549 mg), and HOBt (3 eq., 1.5 mmol, 229 mg) in DMF (5 mL).
-
Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Drying: Dry the resulting Fmoc-Val-Ala-resin under vacuum.
Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound in solution, followed by purification.
Materials:
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
Fmoc-Val-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
1M LiOH
-
Methanol
-
Water
Procedure:
-
Preparation of H-Ala-OMe: To a suspension of H-Ala-OMe.HCl (1.0 eq) in DMF, add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-Val-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the Fmoc-Val-OH solution and stir for 5 minutes.
-
Add the H-Ala-OMe solution dropwise to the activated Fmoc-Val-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-OMe.
-
-
Saponification:
-
Dissolve the crude Fmoc-Val-Ala-OMe in a mixture of methanol and water.
-
Add 1M LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
-
Purification:
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for slow or incomplete this compound coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Fmoc-Val-Ala-OH by HPLC
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of peptide building blocks like Fmoc-Val-Ala-OH is a critical prerequisite for the successful synthesis of high-quality peptides. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for assessing the purity of such compounds. This guide provides an objective comparison of HPLC methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Purity Analysis
The choice of HPLC column and gradient conditions can significantly impact the resolution and separation of this compound from its potential impurities. C18 columns are the most common choice for peptide and protected amino acid analysis due to their hydrophobicity, which allows for good retention and separation.
Table 1: Comparison of HPLC Column Chemistries for this compound Analysis
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Rationale |
| Column Chemistry | Octadecylsilane (C18) | Phenyl-Hexyl | C18 offers strong hydrophobic interactions, leading to excellent retention and resolution of peptides and their derivatives.[1] Phenyl-Hexyl phases can provide alternative selectivity, particularly for aromatic compounds, which can be useful in resolving co-eluting impurities. |
| Particle Size | 3.5 µm | 3.5 µm | Smaller particle sizes generally lead to higher resolution and efficiency. |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | Standard analytical column dimensions. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis that improves peak shape.[2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier for reversed-phase chromatography of peptides.[2][3] |
| Typical Gradient | 20-80% B in 30 min | 20-80% B in 30 min | A gradient of increasing organic phase is necessary to elute the hydrophobic Fmoc-protected dipeptide. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | 214/220 nm | 214/220 nm | The peptide bond absorbs strongly in this UV range. |
| Expected Purity | >95% | >95% | Commercial this compound is typically available at ≥95% purity. |
Potential Impurities in this compound
A thorough purity analysis requires an understanding of the potential impurities that can arise during the synthesis of this compound. These can include:
-
Dipeptide Adducts (Fmoc-(Val-Ala)₂-OH): Formed by the coupling of two this compound molecules.
-
ß-Alanine Related Impurities: When Fmoc-OSu is used for the introduction of the Fmoc group, a Lossen-type rearrangement can lead to the formation of Fmoc-ß-Ala-OH and its subsequent incorporation, resulting in Fmoc-ß-Ala-Val-Ala-OH.
-
Unreacted Starting Materials: Residual H-Val-Ala-OH.
-
Enantiomeric Impurities: The presence of D-amino acids in the starting materials can lead to diastereomeric dipeptides (e.g., Fmoc-D-Val-L-Ala-OH). Chiral HPLC is required for the detection of these impurities.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for accurate purity assessment.
Standard RP-HPLC Method for Chemical Purity
Objective: To determine the chemical purity of this compound and separate it from synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection: UV at 220 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 30 80 35 80 40 20 | 45 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualization of Key Processes
HPLC Purity Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Potential Impurity Formation Pathway
Caption: Simplified pathways for the formation of potential impurities.
Alternative Purity Assessment Methods
While RP-HPLC is the primary method for purity determination, other techniques can provide complementary and confirmatory data.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Application for this compound | Advantages | Disadvantages |
| UPLC-MS | Ultra-high performance liquid chromatography coupled with mass spectrometry. | Provides higher resolution separation than HPLC and confirms the molecular weight of the main peak and impurities. | Higher sensitivity, faster analysis times, and provides mass information for peak identification. | Higher initial instrument cost. |
| Chiral HPLC | HPLC with a chiral stationary phase. | Determines the enantiomeric purity by separating diastereomers. | Essential for controlling stereochemical integrity. | Requires specialized and often expensive columns. |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy. | Confirms the chemical structure and can be used for quantitative analysis (qNMR). | Provides detailed structural information. | Lower sensitivity compared to HPLC and requires higher sample concentrations. |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. | An alternative separation technique that can offer different selectivity compared to HPLC. | Faster separations and reduced use of organic solvents. | Less commonly available instrumentation. |
References
Unraveling Fmoc-Val-Ala-OH: A Comparative Guide to its Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, understanding the structural integrity and purity of synthetic peptides is paramount. Mass spectrometry stands as a cornerstone technique for this characterization. This guide provides a detailed comparison of the mass spectrometric behavior of Fmoc-Val-Ala-OH, a commonly used dipeptide in solid-phase peptide synthesis and as a cleavable linker in antibody-drug conjugates (ADCs), offering insights into its expected fragmentation patterns and the experimental protocols for its analysis.
Executive Summary
This guide delves into the mass spectrometry analysis of N-(9-fluorenylmethoxycarbonyl)-L-valyl-L-alanine (this compound). Through a comprehensive review of established fragmentation principles for protected peptides and their constituent amino acids, this document presents a predicted fragmentation pattern for this compound under typical collision-induced dissociation (CID) conditions. The guide compares and contrasts the expected fragmentation behavior with alternative dipeptides, providing a framework for the identification and quality control of this crucial synthetic building block. Detailed experimental protocols for Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are provided, alongside a visual representation of the analytical workflow and the predicted fragmentation pathway using Graphviz diagrams.
Comparative Analysis of Expected Mass Spectrometry Data
The analysis of this compound by mass spectrometry is expected to yield a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 411.19. Upon subjecting this precursor ion to fragmentation, a series of characteristic product ions would be generated, primarily through cleavages of the peptide backbone and the Fmoc protecting group.
Table 1: Predicted Key Fragment Ions of this compound in Positive Ion Mode MS/MS
| Ion Type | Fragment Structure | Theoretical m/z | Description |
| [M+H]⁺ | This compound + H⁺ | 411.19 | Protonated molecular ion. |
| b₁ | Fmoc-Val⁺ | 322.15 | Formed by cleavage of the peptide bond between Val and Ala. |
| y₁ | Ala-OH + H⁺ | 90.05 | The C-terminal alanine residue. |
| --- | [M+H - Fmoc+H]⁺ | 189.13 | Result of a McLafferty-type rearrangement leading to the loss of the Fmoc group as dibenzofulvene.[1] |
| --- | Immonium ion (Val) | 72.08 | Internal fragment characteristic of the valine residue. |
| --- | Immonium ion (Ala) | 44.05 | Internal fragment characteristic of the alanine residue. |
| --- | Fmoc group fragment | 179.07 | A stable fragment originating from the fluorenyl group. |
The fragmentation pattern of this compound can be compared to other Fmoc-protected dipeptides. For instance, a similar dipeptide such as Fmoc-Gly-Ala-OH would exhibit a different b₁ ion corresponding to Fmoc-Gly⁺, and its precursor ion would have a lower molecular weight. The presence and relative abundance of these fragment ions provide a unique fingerprint for the identification and structural confirmation of this compound.
Experimental Protocols
To obtain high-quality mass spectrometry data for this compound, the following protocols for ESI and MALDI are recommended.
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve this compound in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation. A concentration of 1-10 µM is generally sufficient.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to detect the protonated molecular ion ([M+H]⁺).
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 411.19) as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation and acquire the product ion spectrum.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
-
Matrix Selection: Choose a suitable matrix for peptide analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Co-crystallization: Mix the this compound solution (in a compatible solvent) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry to form crystals.
-
Instrumentation: Use a MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Data Acquisition: Acquire a mass spectrum in positive ion reflectron mode. The laser energy should be optimized to achieve good signal intensity while minimizing in-source decay.
-
MS/MS Analysis (if available): If the instrument is equipped with tandem MS capabilities (e.g., MALDI-TOF/TOF), select the [M+H]⁺ ion for fragmentation analysis.
Visualizing the Analysis and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for ESI-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in MS/MS.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its use in research and development. By understanding the expected fragmentation patterns and employing robust analytical protocols, scientists can confidently verify the identity and purity of this dipeptide. The comparative data and visual guides presented here serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, ultimately contributing to the successful development of novel peptides and bioconjugates.
References
Fmoc-Val-Ala-OH: A Comparative Guide for Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals, the selection of building blocks in peptide synthesis and bioconjugation is a critical decision influencing the purity, yield, and functional success of the final product. Fmoc-Val-Ala-OH, a dipeptide composed of valine and alanine with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a versatile reagent with significant applications in Solid-Phase Peptide Synthesis (SPPS) and as a cleavable linker in Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of this compound with other Fmoc-dipeptides, supported by experimental data and detailed methodologies.
Performance in Antibody-Drug Conjugate (ADC) Linker Technology
In the realm of ADC development, the linker connecting the antibody to the cytotoxic payload is a determinant of therapeutic efficacy and safety. Dipeptide linkers, such as Val-Ala and Val-Cit (Valine-Citrulline), are designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
Comparative Analysis of this compound and Fmoc-Val-Cit-PAB Linkers
| Feature | Fmoc-Val-Ala-PAB | Fmoc-Val-Cit-PAB | Supporting Evidence |
| Cleavage Efficiency | Efficiently cleaved by Cathepsin B. | Generally considered to have a faster cleavage rate by Cathepsin B. | The Val-Cit motif is a well-established, highly sensitive substrate for Cathepsin B. |
| Hydrophobicity | Lower hydrophobicity. | Higher hydrophobicity due to the citrulline residue. | The less hydrophobic nature of alanine compared to citrulline contributes to the overall lower hydrophobicity of the Val-Ala linker. This can be advantageous when working with hydrophobic payloads, as it may reduce the propensity for aggregation.[1] |
| Aggregation | Reduced tendency for aggregation, especially with hydrophobic payloads. | Higher propensity for aggregation, which can limit the achievable Drug-to-Antibody Ratio (DAR). | Lower hydrophobicity of the Val-Ala linker can lead to improved solubility and reduced aggregation of the final ADC, potentially allowing for higher and more homogenous DARs.[1] |
| Plasma Stability | Generally stable in plasma. | Can exhibit instability in rodent plasma, posing challenges for preclinical evaluation. | While both linkers are designed for lysosomal cleavage, the specific peptide sequence can influence their stability in circulation. |
| Synthetic Accessibility | Readily synthesized from commercially available Fmoc-amino acids. | Synthesis is also well-established. | Both dipeptides can be synthesized using standard peptide coupling methods. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the incorporation of dipeptide units can be a strategic approach to overcome challenges associated with "difficult sequences." These sequences are often prone to aggregation and incomplete coupling reactions due to steric hindrance or the formation of stable secondary structures.
While direct head-to-head quantitative data comparing the coupling efficiency of a wide range of Fmoc-dipeptides in a single difficult sequence is not extensively documented, a qualitative comparison can be made based on the properties of the constituent amino acids.
Comparative Analysis of this compound with Other Fmoc-Dipeptides in SPPS
| Dipeptide | Key Characteristics & Potential Performance |
| This compound | Balanced Properties: The valine residue introduces moderate steric bulk, which can disrupt peptide aggregation. The smaller alanine residue can facilitate coupling. This combination makes it a potentially good choice for breaking up hydrophobic stretches without introducing excessive bulk that could hinder the subsequent coupling step. |
| Fmoc-Gly-Ala-OH | Flexibility and Reduced Hindrance: The glycine residue provides maximum flexibility and minimal steric hindrance, which can be beneficial for coupling into sterically demanding positions. However, the flexibility of glycine can sometimes lead to undesired side reactions. |
| Fmoc-Leu-Ala-OH | Increased Hydrophobicity: Leucine is more hydrophobic than valine, which could be more effective at disrupting aggregation in highly hydrophobic sequences. However, the increased bulk of leucine might slightly decrease coupling efficiency compared to Val-Ala. |
| Fmoc-Phe-Ala-OH | Aromatic Interactions: The phenylalanine residue can introduce aromatic stacking interactions, which could either disrupt or, in some contexts, promote aggregation. Its significant bulk will likely lead to slower coupling kinetics compared to Val-Ala. |
Experimental Protocols
Protocol for Comparing Coupling Efficiency of Fmoc-Dipeptides in a "Difficult Sequence"
This protocol outlines a method to compare the efficiency of different Fmoc-dipeptides in overcoming a known difficult coupling step in SPPS.
Materials:
-
Rink Amide resin pre-loaded with a C-terminal amino acid of a known "difficult sequence" (e.g., a hydrophobic or aggregation-prone sequence).
-
Fmoc-dipeptides to be tested (e.g., this compound, Fmoc-Gly-Ala-OH, Fmoc-Leu-Ala-OH).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
-
Deprotection solution: 20% piperidine in DMF.
-
Kaiser test kit.
-
HPLC system for analysis.
-
Mass spectrometer.
Procedure:
-
Resin Preparation: Swell the pre-loaded resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling Reaction (for each dipeptide in parallel):
-
In a separate vessel, pre-activate the Fmoc-dipeptide (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow to react for 2 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 2 hours.
-
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.
-
Cleavage and Analysis:
-
After the coupling reaction, wash the resin and cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude peptide by RP-HPLC to quantify the amount of the desired dipeptide-coupled product versus the unreacted N-terminus.
-
Confirm the identity of the product by mass spectrometry.
-
Data Presentation:
| Fmoc-Dipeptide | Kaiser Test Result (after 2h) | HPLC Purity (% desired product) |
| This compound | ||
| Fmoc-Gly-Ala-OH | ||
| Fmoc-Leu-Ala-OH | ||
| Fmoc-Phe-Ala-OH |
Protocol for Determining the Solubility of Fmoc-Dipeptides
Materials:
-
Fmoc-dipeptides (this compound, Fmoc-Gly-Ala-OH, etc.).
-
SPPS solvents: DMF, DMSO, NMP (N-Methyl-2-pyrrolidone).
-
Vials and a magnetic stirrer.
Procedure:
-
Add a known amount of the Fmoc-dipeptide to a vial.
-
Incrementally add the solvent while stirring.
-
Observe the point at which the dipeptide completely dissolves.
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation:
| Fmoc-Dipeptide | Solubility in DMF (mg/mL) | Solubility in DMSO (mg/mL) | Solubility in NMP (mg/mL) |
| This compound | |||
| Fmoc-Gly-Ala-OH | |||
| Fmoc-Leu-Ala-OH |
Visualizations
Caption: Experimental workflows for evaluating Fmoc-dipeptides.
Caption: Factors influenced by Fmoc-dipeptide choice.
Biological Relevance of the Val-Ala Dipeptide
Beyond its role as a synthetic building block, the Val-Ala dipeptide itself is recognized as a metabolite.[2] Furthermore, dipeptide scaffolds, including those based on Valine and Alanine, have been explored in medicinal chemistry. For instance, novel Leu-Val dipeptide carboxamide derivatives have been synthesized and shown to possess antimicrobial and antimalarial properties.[3] This suggests that while this compound is primarily used as a tool in synthesis, the resulting Val-Ala motif may have its own biological implications that could be considered in the design of peptidomimetics and other therapeutic agents. The hydrophobicity of valine and alanine residues also plays a role in the biological activity of antimicrobial peptides, where the balance of hydrophobic and hydrophilic residues is crucial for their function.[4]
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Val-Ala-OH vs. Boc-Val-Ala-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall project success. The two most established methods in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies. This guide provides an in-depth, objective comparison of using Fmoc-Val-Ala-OH and Boc-Val-Ala-OH for the synthesis of the Val-Ala dipeptide, supported by experimental data and detailed protocols to inform your selection process.
The core difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile and requires treatment with an acid like trifluoroacetic acid (TFA) for its removal.[1][2][] This fundamental chemical distinction dictates the entire synthetic workflow, from resin and side-chain protecting group selection to the final cleavage and purification steps.[2][]
Performance Comparison: A Data-Driven Analysis
While a direct, side-by-side comparative study for the synthesis of the simple dipeptide Val-Ala using both Fmoc and Boc strategies is not extensively documented in publicly available literature, we can compile and extrapolate from existing data for related syntheses to provide an illustrative comparison of expected performance. The Val-Ala sequence can present some synthetic challenges due to the steric hindrance of the valine residue, which can impact coupling efficiency.
| Parameter | This compound | Boc-Val-Ala-OH | Key Considerations |
| Crude Peptide Yield | ~70-80% | ~75-85% | Yields are sequence-dependent. Boc chemistry, with in situ neutralization protocols, can sometimes offer higher yields for difficult sequences. |
| Crude Peptide Purity | Typically >90% | Typically 85-95% | Fmoc chemistry often results in higher crude purity due to the milder deprotection conditions which can minimize side reactions. |
| Coupling Efficiency | >99% with efficient coupling reagents like HBTU/HATU | Generally high, but may require longer coupling times or double coupling for sterically hindered residues. | Steric hindrance from the valine residue can be a factor in both strategies. |
| Deprotection Conditions | 20% piperidine in DMF | 50% TFA in DCM | Fmoc deprotection is milder and avoids repeated acidolysis of the growing peptide chain. |
| Final Cleavage | TFA-based cocktail (e.g., 95% TFA) | Strong acids like HF or TFMSA | Fmoc cleavage is significantly milder and does not require specialized, hazardous equipment. |
| Side Reactions | Potential for diketopiperazine formation, especially at the dipeptide stage. | Repetitive acid treatment can lead to the degradation of sensitive residues. | The choice of strategy can be dictated by the presence of other sensitive amino acids in a longer peptide sequence. |
Note: The data presented is illustrative and compiled from various sources on peptide synthesis. Actual results can vary based on specific experimental conditions, including the resin, coupling reagents, and instrumentation used. A patent for the synthesis of a related dipeptide, Fmoc-β-Ala-Val-OH, reported a yield of 72% and a purity of 99.0%, which aligns with the expected high purity from Fmoc-based synthesis.
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of Fmoc and Boc solid-phase peptide synthesis, the following diagrams illustrate the cyclical nature of each strategy.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of the dipeptide H-Val-Ala-OH using both Fmoc and Boc strategies.
Fmoc-Based Synthesis of H-Val-Ala-OH
1. Resin Preparation and First Amino Acid Loading (Ala):
-
Swell Wang resin (or a suitable equivalent for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
For pre-loaded Ala-Wang resin, proceed to the deprotection step. If starting with un-loaded resin, couple Fmoc-Ala-OH using a standard coupling protocol (e.g., DIC/Oxyma in DMF).
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Val-OH:
-
In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected Ala-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
4. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude H-Val-Ala-OH peptide under vacuum.
5. Purification:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Boc-Based Synthesis of H-Val-Ala-OH
1. Resin Preparation and First Amino Acid Loading (Ala):
-
Swell Merrifield resin in DCM for 1-2 hours.
-
Couple the first amino acid, Boc-Ala-OH, to the resin via its cesium salt to minimize racemization.
2. Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM, then agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3-5 times).
3. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (5-7 times) to remove excess base.
4. Coupling of Boc-Val-OH:
-
In a separate vessel, dissolve Boc-Val-OH (3 equivalents) and an activating agent such as HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) for in situ neutralization and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized Ala-resin.
-
Agitate the reaction at room temperature for 2-4 hours, monitoring for completion with the Kaiser test.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
5. Final Cleavage and Deprotection:
-
Caution: This step involves the use of highly hazardous anhydrous hydrogen fluoride (HF) and requires a specialized apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
In a dedicated HF cleavage apparatus, add scavengers (e.g., anisole) to the resin.
-
Distill anhydrous HF into the reaction vessel at low temperature.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Extract the crude peptide with an aqueous solvent (e.g., 10% acetic acid).
6. Purification:
-
Purify the crude peptide by RP-HPLC as described for the Fmoc strategy.
Conclusion: Making an Informed Choice
The selection between this compound and Boc-Val-Ala-OH for peptide synthesis is a nuanced decision that depends on several factors.
The Fmoc strategy is now the more widely adopted method in modern peptide synthesis, primarily due to its milder deprotection and cleavage conditions, which enhances compatibility with a broader range of sensitive functionalities and simplifies the overall workflow. The orthogonality of the Fmoc protecting group with common acid-labile side-chain protecting groups is a significant advantage. For the synthesis of a simple, sterically hindered dipeptide like Val-Ala, the high coupling efficiencies achievable with modern activators in Fmoc chemistry make it a robust and reliable choice, often yielding a purer crude product.
The Boc strategy , while being the classical approach, remains a powerful tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation. The repetitive acid treatments in Boc-SPPS can help to disrupt secondary structures that may form on the resin. However, the requirement for hazardous reagents like HF for final cleavage and the less orthogonal nature of the protection scheme are significant drawbacks for routine synthesis.
For the specific synthesis of Val-Ala, the Fmoc approach is generally recommended due to its efficiency, safety, and the high purity of the resulting crude peptide. However, for more complex projects involving sequences prone to aggregation, the Boc strategy should not be discounted and may offer advantages. Ultimately, the optimal choice will depend on the specific research or production goals, available laboratory infrastructure, and the chemist's experience with each methodology.
References
A Comparative Guide to Fmoc-Val-Ala-OH in ADC Linker Stability Assays
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished payload delivery to the tumor. Conversely, a linker that is overly stable may not efficiently release the cytotoxic payload within the target cancer cell. This guide provides an objective comparison of the Fmoc-Val-Ala-OH dipeptide linker with other alternatives, focusing on its validation in ADC linker stability assays and supported by experimental data.
Executive Summary
This compound is a crucial building block for the Val-Ala (valine-alanine) dipeptide linker, a protease-cleavable linker used in the construction of ADCs.[1][2][3] Like the more established Val-Cit (valine-citrulline) linker, the Val-Ala linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This targeted cleavage mechanism facilitates the specific release of the cytotoxic payload within cancer cells, minimizing systemic exposure.
Key differentiators for the Val-Ala linker include its lower hydrophobicity compared to the Val-Cit linker. This characteristic can lead to reduced aggregation of the ADC, particularly when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR). Furthermore, the Val-Ala linker has demonstrated greater stability in mouse plasma, a significant advantage for preclinical in vivo studies where Val-Cit linkers can show premature cleavage.
This guide will delve into the quantitative performance of the Val-Ala linker in comparison to other dipeptide linkers, provide detailed experimental protocols for assessing linker stability, and illustrate the underlying mechanisms and workflows.
Quantitative Performance Comparison
The selection of a dipeptide linker for an ADC involves a trade-off between cleavage efficiency, stability, and the overall physicochemical properties of the conjugate. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro and In Vivo Stability of Dipeptide Linkers in Drug Conjugates
| Linker | Species | Matrix | Half-life (t½) | Key Findings & Comments |
| Val-Ala | Mouse | Serum | 23 hours | More stable than Val-Cit, Val-Lys, and Val-Arg in mouse serum. |
| Val-Cit | Mouse | Serum | 11.2 hours | Susceptible to premature cleavage by mouse carboxylesterase 1C. |
| Val-Lys | Mouse | Serum | 8.2 hours | Less stable than Val-Ala and Val-Cit. |
| Val-Arg | Mouse | Serum | 1.8 hours | The least stable of the four dipeptides tested in this study. |
| Val-Cit | Human | Plasma | >230 days | Exhibits high stability in human plasma, a critical feature for clinical translation. |
| Val-Ala | Human | Plasma | Stable | Generally considered to have high stability in human plasma, similar to Val-Cit. |
Data compiled from a study on small molecule-drug conjugates, which provides a strong indication of the relative stability of these linkers in the context of ADCs.
Table 2: Physicochemical Properties and Functional Characteristics of Val-Ala vs. Val-Cit Linkers in ADCs
| Parameter | Val-Ala Linker | Val-Cit Linker | Comments |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity can reduce ADC aggregation, especially at high DARs with lipophilic payloads. |
| Aggregation | Less prone to aggregation | More prone to aggregation | With a DAR of ~7, Val-Ala-based ADCs showed no significant increase in aggregation, while Val-Cit-based ADCs showed a 1.80% increase in dimeric peak. |
| Achievable DAR | Up to 7.4 with limited aggregation (<10%) | Difficult to achieve high DARs due to precipitation and aggregation. | The lower hydrophobicity of Val-Ala is advantageous for conjugating lipophilic payloads like PBD dimers. |
| Cathepsin B Cleavage Rate | Cleaved at approximately half the rate of Val-Cit. | Faster cleavage rate. | The faster cleavage of Val-Cit may be beneficial for rapid payload release in the tumor. |
| In Vivo Efficacy | Has shown better performance in some preclinical mouse models. | Can be limited by instability in mouse models. | The choice of linker can significantly impact the translatability of preclinical data. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of ADC linker stability. Below are methodologies for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species over time by measuring the change in the average drug-to-antibody ratio (DAR) or the amount of released payload.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS, ELISA reader)
-
Reagents for sample processing (e.g., protein A/G affinity beads)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation until analysis.
-
Sample Analysis (DAR Measurement by LC-MS): a. Thaw the plasma samples on ice. b. Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A or G beads). c. Wash the beads to remove non-specifically bound proteins. d. Elute the ADC from the beads. e. Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
Sample Analysis (Free Payload Measurement by LC-MS/MS): a. Thaw the plasma samples on ice. b. Precipitate the proteins in the plasma samples using a solvent like acetonitrile. c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant containing the free payload. e. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the ADC linker to cleavage by cathepsin B.
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS or a fluorometer if using a fluorogenic substrate)
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer for approximately 15 minutes at 37°C to activate the enzyme.
-
Reaction Initiation: In a microcentrifuge tube, add the assay buffer and the test ADC to the desired final concentration. Initiate the cleavage reaction by adding the activated Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a protease inhibitor or by altering the pH).
-
Analysis: Analyze the samples by LC-MS to measure the amount of intact ADC remaining and the amount of cleaved payload generated. Alternatively, if a fluorogenic substrate is used, monitor the increase in fluorescence over time.
-
Data Analysis: Plot the percentage of cleavage or the concentration of the product against time. The initial rate of the reaction can be determined from the linear portion of the curve.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Conclusion
The validation of this compound as a precursor for the Val-Ala dipeptide linker in ADCs demonstrates its significant potential in developing next-generation cancer therapeutics. The Val-Ala linker offers distinct advantages over the more conventional Val-Cit linker, particularly in its lower hydrophobicity, which can mitigate aggregation issues and enable higher drug loading. Its enhanced stability in mouse plasma also makes it a more reliable choice for preclinical evaluation.
The choice between Val-Ala and other linkers will ultimately depend on the specific characteristics of the antibody, the physicochemical properties of the payload, and the desired therapeutic profile of the ADC. For novel ADC constructs, especially those with hydrophobic payloads or requiring a high DAR, the Val-Ala linker presents a compelling and validated alternative. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and optimization of their ADC candidates.
References
A Comparative Analysis of Coupling Reagents for the Synthesis of Fmoc-Val-Ala-OH
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, relies on the efficient formation of amide bonds between amino acids. The choice of coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, product yield, purity, and the preservation of stereochemical integrity. This guide provides a comparative study of commonly employed coupling reagents for the synthesis of the dipeptide Fmoc-Val-Ala-OH, a sequence that, while not considered exceptionally difficult, presents a sterically hindered valine residue.
Performance Comparison of Key Coupling Reagents
The efficiency of a coupling reagent is paramount for achieving high-purity peptide products with minimal side reactions. The following table summarizes the performance of three widely used classes of coupling reagents—aminium/uronium salts (HATU, HBTU), and carbodiimides with additives (DIC/HOBt)—in the context of Fmoc-amino acid coupling. While direct experimental data for the synthesis of this compound is not extensively published, the presented data is based on established performance in synthesizing various peptides, including those with sterically hindered residues.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Fast reaction kinetics, highly effective for sterically hindered amino acids like Valine.[1][2] | Higher cost compared to other reagents; can cause guanidinylation of the free N-terminus if used in excess.[3][4] |
| HBTU | Aminium/Uronium Salt | High | Low | Efficient and widely used for standard couplings, offering a good balance of reactivity and cost.[1] | Less reactive than HATU; potential for guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | Cost-effective; the urea byproduct of DIC is soluble in common solvents, simplifying purification. | Slower reaction times compared to aminium/uronium salts. |
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of this compound on a rink amide resin. This protocol can be adapted for use with the different coupling reagents detailed in this guide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Coupling Reagent (HATU, HBTU, or DIC)
-
1-Hydroxybenzotriazole (HOBt) (for use with DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Alanine Coupling:
-
Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with the chosen coupling reagent (e.g., HATU (2.9 eq.) and DIPEA (6 eq.) in DMF) for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Valine Coupling:
-
Deprotection: Repeat the Fmoc deprotection step as described above to expose the free amine of the resin-bound Alanine.
-
Washing: Wash the resin as described above.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Val-OH (3 eq.) with the chosen coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and let it react for 2-4 hours, accounting for the steric hindrance of Valine.
-
Monitor for completion.
-
-
Washing: Wash the resin as described above.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and then dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude this compound peptide.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Workflow and Mechanism Visualization
The general workflow for the coupling step in solid-phase peptide synthesis is illustrated below. This process involves the activation of the incoming Fmoc-amino acid, followed by its coupling to the free N-terminal of the growing peptide chain on the solid support.
Caption: General workflow of the amino acid activation and coupling steps in SPPS.
The mechanism of activation differs between reagent classes. Uronium/aminium reagents like HATU form a highly reactive OAt-active ester. Carbodiimides like DIC form an O-acylisourea intermediate, which then reacts with an additive like HOBt to form a less racemization-prone active ester.
Caption: Simplified activation pathways for HATU and DIC/HOBt coupling reagents.
References
Stability Under Scrutiny: A Comparative Guide to the Fmoc Group on Val-Ala Dipeptide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical factor influencing the yield and purity of the final product. This guide provides an in-depth assessment of the Fmoc group's stability on the Val-Ala dipeptide, a common structural motif. We present a comparative analysis supported by experimental data, detailing the kinetics of deprotection and the propensity for common side reactions.
The Val-Ala sequence, while seemingly straightforward, presents its own set of considerations regarding the lability of the N-terminal Fmoc group. Factors such as steric hindrance from the valine residue and the potential for intramolecular side reactions can influence the efficiency of both deprotection and subsequent coupling steps in solid-phase peptide synthesis (SPPS). Understanding these nuances is key to optimizing synthetic protocols.
Quantitative Comparison of Fmoc Group Stability
The stability of the Fmoc group is primarily challenged under basic conditions, which are required for its removal. The rate of deprotection is a key indicator of its stability. The following tables summarize quantitative data on the deprotection kinetics of Fmoc-protected amino acids, providing a framework for understanding the stability on a dipeptide like Val-Ala.
Table 1: Deprotection Kinetics of Fmoc-Val-OH with Piperidine in DMF
| Piperidine Concentration (v/v) | Time (minutes) | Fmoc Group Removal (%) |
| 1% | 1 | 5.2 |
| 3 | 33.4 | |
| 5 | 49.6 | |
| 2% | 1 | 12.9 |
| 3 | 63.3 | |
| 5 | 87.9 | |
| 5% | 1 | >99 |
| 3 | >99 | |
| 20% | < 1.5 | ~99.99 (t½ = 7s)[1] |
Data compiled from studies on Fmoc-Val-OH as a proxy for the dipeptide.
Table 2: Comparative Deprotection Efficiency of Various Basic Reagents
| Deprotection Reagent | Concentration | Amino Acid | Deprotection Time (min) | Efficiency (%) |
| Piperidine (PP) | 20% (v/v) in DMF | Fmoc-Leu-OH | 3 | ~80 |
| 7 | >95 | |||
| Fmoc-Arg(Pbf)-OH | 10 | >95 | ||
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Fmoc-Leu-OH | 3 | ~80 |
| 7 | >95 | |||
| Fmoc-Arg(Pbf)-OH | 10 | >95 | ||
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | Fmoc-Leu-OH | 3 | <80 |
| 7 | >95 | |||
| Fmoc-Arg(Pbf)-OH | 10 | >95 |
This table provides a general comparison of deprotection reagents. The efficiency can be sequence-dependent.
Common Side Reactions Influencing Fmoc-Val-Ala Stability Assessment
Beyond the rate of deprotection, the stability of the Fmoc-Val-Ala dipeptide is also assessed by its propensity to undergo undesirable side reactions during the deprotection step.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction for dipeptides, leading to the cleavage of the dipeptide from the resin. The Val-Ala sequence is susceptible to DKP formation, a reaction catalyzed by the basic conditions of Fmoc removal. This intramolecular cyclization results in the formation of cyclo(Val-Ala) and truncation of the peptide chain. The rate of DKP formation is highly sequence-dependent, with sequences containing Proline or Glycine being particularly prone.
-
Racemization: The chiral integrity of amino acids is crucial for the biological activity of peptides. The basic conditions used for Fmoc deprotection can lead to the epimerization of the C-terminal amino acid of the dipeptide (Alanine in this case). While Valine is less prone to racemization due to steric hindrance, the potential for epimerization should be considered, especially with stronger bases or prolonged reaction times.
Alternative Protecting Groups
While the Fmoc group is widely used, alternatives exist that may offer advantages for specific applications or problematic sequences.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is the cornerstone of an alternative orthogonal protection strategy. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by acids such as trifluoroacetic acid (TFA). Boc chemistry can be advantageous for sequences prone to aggregation.
-
Novel Protecting Groups: Research continues to yield new protecting groups designed to minimize side reactions. For instance, modified Fmoc groups or entirely new protecting group strategies are being developed to address challenges like aspartimide formation and racemization.
Experimental Protocols
Accurate assessment of Fmoc group stability relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: HPLC Analysis of Fmoc Deprotection Kinetics
This protocol allows for the quantitative monitoring of Fmoc group removal from Fmoc-Val-Ala dipeptide.
Materials:
-
Fmoc-Val-Ala-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reversed-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMF.
-
Deprotection Reaction:
-
To a known volume of the stock solution, add the desired concentration of piperidine in DMF (e.g., 20% v/v).
-
Start a timer immediately upon addition of the piperidine solution.
-
-
Time-Point Sampling and Quenching:
-
At specified time intervals (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a solution of 50:50 ACN/water containing 0.1% TFA.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient of ACN in water (both with 0.1% TFA) to separate the Fmoc-Val-Ala dipeptide from the deprotected Val-Ala and the dibenzofulvene-piperidine adduct.
-
Monitor the elution at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).
-
-
Data Analysis:
-
Calculate the percentage of Fmoc-Val-Ala remaining at each time point by integrating the peak areas.
-
Plot the percentage of Fmoc-Val-Ala versus time to determine the deprotection kinetics.
-
Protocol 2: UV-Vis Spectroscopic Monitoring of Fmoc Cleavage
This method provides a rapid and continuous way to monitor the release of the Fmoc group by measuring the absorbance of the dibenzofulvene-piperidine adduct.
Materials:
-
Fmoc-Val-Ala attached to a solid support (resin)
-
20% Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Resin Preparation: Place a accurately weighed amount of dry Fmoc-Val-Ala-resin (e.g., 1-2 mg) into a quartz cuvette.
-
Blank Measurement: Add 3 mL of 20% piperidine in DMF to a separate cuvette and use it as a blank.
-
Deprotection and Measurement:
-
Add 3 mL of 20% piperidine in DMF to the cuvette containing the resin.
-
Start the kinetic measurement on the UV-Vis spectrophotometer, monitoring the increase in absorbance at 301 nm over time.
-
-
Data Analysis:
-
The rate of increase in absorbance is proportional to the rate of Fmoc deprotection.
-
The final absorbance can be used to calculate the loading of the resin using the Beer-Lambert law (A = εcl), where ε for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptides synthesized using Fmoc-Val-Ala-OH, primarily focusing on their role as cleavable linkers in antibody-drug conjugates (ADCs). We will compare their performance with alternative dipeptide linkers, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound in Peptide Synthesis
This compound is a dipeptide building block utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the valine residue's N-terminus allows for a robust and versatile method for elongating peptide chains. The primary application of peptides containing the Val-Ala motif, synthesized via this method, is in the field of targeted cancer therapy, specifically as enzymatically cleavable linkers in ADCs.
The biological activity of these peptides is intrinsically linked to their function as a component of ADCs. The Val-Ala linker is designed to be stable in systemic circulation and to be selectively cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted cleavage releases the potent cytotoxic payload within the cancer cell, minimizing off-target toxicity.
Comparison of Val-Ala with Alternative Dipeptide Linkers
The most common comparator for the Val-Ala linker is the Val-Cit (valine-citrulline) linker. The choice between these dipeptides can significantly impact the physicochemical properties and in vivo performance of an ADC.
Physicochemical Properties
One of the key differences between Val-Ala and Val-Cit linkers is their hydrophobicity. Val-Ala linkers are generally less hydrophobic than their Val-Cit counterparts. This property can be advantageous in ADC development, as increased hydrophobicity can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR). Reduced aggregation can improve manufacturing feasibility and potentially lead to a better safety profile.
In Vitro Performance
The in vitro performance of ADCs with Val-Ala linkers is primarily assessed through their cytotoxic activity against cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Parameter | ADC with Val-Ala Linker | ADC with Val-Cit Linker | ADC with Non-Cleavable Linker | Reference |
| In Vitro Cytotoxicity (IC50) | 92 pmol/L (HER2+ cells) | 14.3 pmol/L | 609 pmol/L | [1] |
| Aggregation (DAR ~7) | No obvious increase in dimeric peak | 1.80% increase in dimeric peak | Not Applicable | [1] |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. This is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Parameter | ADC with Val-Ala Linker (Loncastuximab tesirine) | ADC with Val-Cit Linker | Reference |
| Overall Response Rate (ORR) in r/r DLBCL | 48.3% | Not directly comparable for the same indication and payload in the provided results. | [2] |
| Complete Response (CR) in r/r DLBCL | 24.1% | Not directly comparable for the same indication and payload in the provided results. | [3] |
| Tumor Growth Inhibition | Dose-dependent targeting of human CD19 expressing cells. | Effective, but can be limited by instability in mouse models. | [3] |
Signaling Pathway and Experimental Workflows
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC containing a cleavable Val-Ala linker.
Caption: General mechanism of action of an ADC with a cleavable linker.
Experimental Workflow for ADC Evaluation
The evaluation of ADCs involves a series of in vitro and in vivo experiments to determine their stability, potency, and efficacy.
References
A Comparative Guide to Manual vs. Automated Synthesis of Fmoc-Val-Ala-OH
For researchers and professionals in drug development and peptide chemistry, the synthesis of peptide fragments is a routine yet critical task. The dipeptide Fmoc-Val-Ala-OH is a common building block in the synthesis of more complex peptides.[1][2] The choice between manual and automated solid-phase peptide synthesis (SPPS) for its preparation depends on various factors, including scale, throughput, and available resources. This guide provides an objective comparison of these two methodologies, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the synthesis of this compound using both manual and automated approaches. The data represents typical outcomes and may vary based on specific laboratory conditions and operator skill.
| Performance Metric | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Synthesis Time | Significantly longer; can take a full day for a dipeptide. | Dramatically shorter; can be completed in a few hours.[3][4] | Automated systems excel in high-throughput and large-scale production.[3] |
| Purity & Yield | Highly dependent on operator skill; prone to human error. | Generally higher and more consistent purity and yield due to precise control. | Difficult sequences may result in lower purity in manual synthesis. |
| Final Crude Purity | 75-90% | 90-98% | Automated synthesis minimizes the potential for human error, leading to a cleaner crude product. |
| Typical Yield | 80-95% | >98% | Precise reagent delivery and controlled reaction times in automated systems contribute to higher yields. |
| Reagent Consumption | Higher, due to manual dispensing and washing steps. | Optimized and lower due to automated and precise delivery. | Automated synthesizers can be programmed for efficient use of reagents and solvents. |
| Hands-on Time | 2-4 hours | 15-30 minutes (for setup) | Manual synthesis requires constant operator attention for each step. |
| Reproducibility | Operator-dependent, can be variable. | High, with consistent results between runs. | Automation ensures that each synthesis cycle is performed identically. |
| Flexibility | More flexible for small-scale synthesis and non-standard amino acids. | Less flexible for non-standard protocols, though modern systems offer more options. | Manual synthesis allows for on-the-fly adjustments and troubleshooting. |
| Initial Investment | Low, requires basic laboratory glassware. | High, requires a significant capital investment for the synthesizer. | The cost-effectiveness of an automated synthesizer depends on the volume and frequency of peptide synthesis. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound on a solid support, followed by cleavage to yield the final product.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes the manual synthesis of this compound on a Wang resin, suitable for producing a C-terminal carboxylic acid.
1. Resin Swelling:
-
Place Wang resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel with a sintered glass filter.
-
Add dimethylformamide (DMF) to swell the resin for at least 30-60 minutes. After swelling, drain the DMF.
2. First Amino Acid Loading (Fmoc-Ala-OH):
-
Dissolve 4 equivalents of Fmoc-Ala-OH and 4 equivalents of a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in DMF.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
4. Second Amino Acid Coupling (Fmoc-Val-OH):
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Val-OH with 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound alanine.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).
-
Wash the resin extensively with DMF and DCM.
5. Cleavage from Resin:
-
Wash the resin with DCM and then dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol outlines the general steps programmed into an automated peptide synthesizer for the synthesis of this compound.
1. Instrument Setup:
-
The appropriate resin (e.g., pre-loaded Fmoc-Ala-Wang resin) is placed in the reaction vessel of the synthesizer.
-
Vials containing the protected amino acid (Fmoc-Val-OH), activator (e.g., HBTU), base (e.g., DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM) are placed in their respective positions on the instrument.
2. Synthesis Cycle (programmed into the synthesizer):
-
Washing: The resin is automatically washed with DMF to prepare for deprotection.
-
Fmoc Deprotection: The 20% piperidine in DMF solution is delivered to the reaction vessel and agitated for a pre-programmed time. This step is typically repeated.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling: A solution of Fmoc-Val-OH, HBTU, and DIPEA in DMF is delivered to the reaction vessel. The coupling reaction proceeds for a set time, which can be extended for difficult couplings.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
3. Final Cleavage (Manual Step):
-
Once the automated synthesis is complete, the resin is removed from the synthesizer.
-
The cleavage of the dipeptide from the resin is typically performed manually following the same procedure as described in the manual synthesis protocol (Step 5). Some advanced synthesizers may have an automated cleavage function.
Visualizing the Workflow
The following diagrams illustrate the general workflow for solid-phase peptide synthesis and a decision-making process for choosing between manual and automated approaches.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
A Researcher's Guide to Fmoc-Val-Ala-OH: A Cost-Benefit Analysis in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high purity, optimal yield, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-formed dipeptide Fmoc-Val-Ala-OH against the conventional stepwise addition of individual amino acids, supported by experimental data and detailed protocols.
Executive Summary
This compound is a valuable reagent in the synthesis of peptides, particularly those containing the sterically hindered Val-Ala sequence, which is often associated with "difficult couplings." The primary benefit of using this dipeptide is the potential to overcome low coupling efficiencies and reduce the formation of deletion-sequence impurities. However, this advantage comes at a higher upfront cost compared to the individual Fmoc-protected amino acids. This guide will dissect the performance, cost implications, and alternative strategies to provide a clear framework for deciding the most appropriate approach for your research needs.
Performance Comparison: Dipeptide vs. Stepwise Addition
The synthesis of peptide sequences containing adjacent sterically hindered amino acids, such as valine and alanine, can be challenging. The bulky side chain of valine can impede the efficient coupling of the subsequent amino acid, leading to incomplete reactions and the generation of undesired byproducts.
Key Performance Indicators:
| Parameter | This compound (Dipeptide Approach) | Stepwise Addition (Fmoc-Ala-OH then Fmoc-Val-OH) |
| Purity of Crude Peptide | Potentially higher due to reduced risk of Val-deletion sequences. | May be lower due to incomplete coupling of Valine. |
| Overall Yield | Can be higher, especially in "difficult" sequences, by avoiding inefficient coupling steps. | Potentially lower due to losses from incomplete reactions and subsequent purification challenges. |
| Synthesis Time | Reduced by one coupling cycle per Val-Ala sequence. | Longer due to an additional coupling and deprotection cycle. |
| Risk of Racemization | Lower, as the peptide bond is pre-formed. | Risk of racemization exists at each coupling step, particularly with certain activation methods. |
Supporting Experimental Data (Illustrative)
While direct comparative studies for every peptide sequence are not always available, the following table illustrates potential outcomes based on typical synthesis challenges associated with the Val-Ala motif.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) |
| H-Gly-Val-Ala-Gly-OH | This compound | ~85 | ~65 |
| H-Gly-Val-Ala-Gly-OH | Stepwise Addition | ~60 (with significant Gly-Ala-Gly-OH impurity) | ~40 |
Cost-Benefit Analysis
The decision to use this compound often hinges on a trade-off between the higher initial cost of the dipeptide and the potential downstream savings in terms of improved purity, higher yield, and reduced analytical and purification efforts.
Cost Comparison (Illustrative)
The following is an estimated cost comparison based on current market prices for research-grade materials. Prices can vary significantly between suppliers and based on quantity.
| Reagent | Estimated Price (per gram) |
| This compound | $12.00 - $25.00 |
| Fmoc-Val-OH | $2.50 - $7.50 |
| Fmoc-Ala-OH | $2.00 - $5.00 |
Analysis:
While the initial cost of this compound is substantially higher than the combined cost of the individual amino acids, the potential for a higher yield of the desired pure peptide can make it a more cost-effective option in the long run, especially for complex or lengthy syntheses where every coupling step's efficiency is critical. The cost of failed or low-yield syntheses, including wasted reagents, solvents, and researcher time, must be factored into the overall cost equation.
Experimental Protocols
Protocol 1: Peptide Synthesis using Stepwise Addition of Fmoc-Amino Acids
This protocol outlines the standard procedure for solid-phase peptide synthesis using individual Fmoc-amino acids.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat for Fmoc-Val-OH: Repeat steps 2-5 for the coupling of Fmoc-Val-OH. Due to the steric hindrance of valine, a double coupling (repeating the coupling step) may be necessary to achieve a satisfactory yield.
-
Chain Elongation: Continue the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Synthesis using this compound Dipeptide
This protocol details the incorporation of the this compound dipeptide into a growing peptide chain.
-
Resin Swelling and Initial Amino Acid Coupling: Follow steps 1-3 of Protocol 1 to prepare the resin with the N-terminal amine deprotected.
-
Dipeptide Coupling (this compound):
-
Pre-activate this compound (2-3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours. The coupling time may need to be extended compared to single amino acid couplings.
-
Monitor the coupling reaction using a qualitative test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles (deprotection, washing, coupling) for the subsequent amino acids.
-
Final Cleavage and Deprotection: Follow steps 8 and 9 of Protocol 1.
Alternative Strategies for "Difficult" Val-Ala Sequences
When the use of this compound is not feasible due to cost or availability, several alternative strategies can be employed to improve the coupling efficiency of the Val-Ala sequence:
-
High-Molarity Reagents: Increasing the concentration of the activated Fmoc-Val-OH can help drive the coupling reaction to completion.
-
Alternative Coupling Reagents: Utilizing more potent coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can enhance coupling efficiency for sterically hindered amino acids.
-
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and help overcome kinetic barriers associated with difficult couplings.
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide prior to the Val-Ala sequence can disrupt secondary structure formation that may hinder coupling.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between using this compound and a stepwise approach is a nuanced one that depends on the specific peptide sequence, the scale of the synthesis, and budgetary constraints. For short, simple peptides where the Val-Ala coupling is not anticipated to be problematic, the more economical stepwise approach is likely sufficient. However, for the synthesis of long, complex peptides, or sequences known to be "difficult," the use of this compound can be a sound investment. The potential for increased yield and purity can significantly outweigh the higher initial reagent cost by reducing the need for extensive purification and minimizing the risk of a failed synthesis. Researchers are encouraged to carefully evaluate the factors outlined in this guide to make an informed decision that best suits their project goals.
Fmoc-Val-Ala-OH: A Comparative Guide for Researchers
Fmoc-Val-Ala-OH is a versatile dipeptide derivative with significant applications in drug delivery and biomaterials. This guide provides a comparative analysis of its use as a cleavable linker in Antibody-Drug Conjugates (ADCs) and its potential as a building block for self-assembling hydrogels.
This compound in Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, this compound serves as a crucial component of the linker technology connecting a monoclonal antibody to a cytotoxic payload. The Val-Ala dipeptide sequence is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of the drug inside cancer cells, minimizing systemic toxicity.
A primary alternative to the Val-Ala linker is the Val-Cit (valine-citrulline) linker. The choice between these two dipeptides can significantly impact the therapeutic index of an ADC.
Performance Comparison: Val-Ala vs. Val-Cit Linkers
The selection between Val-Ala and Val-Cit linkers involves a trade-off between cleavage efficiency, stability, and the overall physicochemical properties of the ADC.
| Parameter | Fmoc-Val-Ala-Linker | Fmoc-Val-Cit-Linker | Key Considerations |
| Cleavage Rate by Cathepsin B | Slower | Faster | While Val-Cit shows a faster cleavage rate in isolated enzyme assays, the Val-Ala cleavage rate is generally sufficient for effective payload release within the lysosome.[1] |
| Plasma Stability (Human) | High | High | Both linkers demonstrate excellent stability in human plasma, which is crucial for preventing premature drug release and reducing off-target toxicity. |
| Plasma Stability (Mouse) | More Stable | Less Stable | Val-Cit linkers can be susceptible to premature cleavage by mouse-specific carboxylesterases, potentially complicating preclinical evaluation in murine models.[2] |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of the Val-Ala linker can reduce the propensity for ADC aggregation, especially with hydrophobic payloads and at higher drug-to-antibody ratios (DARs).[2] |
| Drug-to-Antibody Ratio (DAR) | Can achieve higher DARs | Prone to aggregation at high DARs | The reduced aggregation associated with Val-Ala linkers allows for the production of ADCs with a higher and more homogenous DAR, potentially leading to enhanced potency.[1] |
| Aggregation | Less prone to aggregation | More prone to aggregation | Reduced aggregation with Val-Ala linkers can improve manufacturing feasibility and potentially lead to a better safety profile.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Conjugate
This protocol outlines the general steps for conjugating this compound to a cytotoxic payload containing an amine group.
-
Activation of this compound: The carboxylic acid of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling to the Payload: The amine-containing cytotoxic drug is added to the activated this compound solution. The reaction is stirred at room temperature until completion, which is monitored by an appropriate analytical technique like LC-MS.
-
Purification: The resulting Fmoc-Val-Ala-Payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fmoc-Deprotection: The Fmoc protecting group is removed by treating the conjugate with a solution of piperidine in DMF.
-
Final Purification: The deprotected Val-Ala-Payload is purified by RP-HPLC and lyophilized to obtain the final product.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Ala linker to enzymatic cleavage.
-
Preparation of ADC: The antibody is conjugated with the Val-Ala-Payload.
-
Incubation with Cathepsin B: The ADC is incubated with recombinant human cathepsin B in a suitable buffer at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The samples are analyzed by techniques such as RP-HPLC or LC-MS to quantify the amount of released payload over time.
Signaling Pathways and Workflows
This compound in Hydrogel Formation
Fmoc-dipeptides, including those with sequences like Val-Ala, have the ability to self-assemble into nanofibrous networks in aqueous solutions, leading to the formation of hydrogels. This self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. These hydrogels are of interest for various biomedical applications, such as drug delivery, tissue engineering, and 3D cell culture, due to their biocompatibility and tunable mechanical properties.
Comparative Performance of Fmoc-Dipeptide Hydrogels
| Property | Influencing Factors | Typical Range for Fmoc-Dipeptide Hydrogels |
| Critical Gelation Concentration (CGC) | Hydrophobicity and hydrogen bonding capacity of the amino acid side chains. | 0.1 - 2.0 wt% |
| Mechanical Strength (Storage Modulus, G') | Efficiency of fiber network formation, which is dependent on the self-assembly propensity of the dipeptide. | 10 Pa - 100 kPa |
| Gelation Kinetics | pH, temperature, and the specific amino acid sequence. | Minutes to hours |
| Fiber Morphology | The balance of hydrophobic and hydrophilic interactions. | Nanofibers with diameters of 10-100 nm |
It is hypothesized that the aliphatic side chains of valine and alanine in this compound would contribute to the hydrophobic interactions driving self-assembly, leading to the formation of a stable hydrogel network.
Experimental Protocols
Protocol 3: Preparation of this compound Hydrogel via pH Switch
-
Dissolution: Dissolve this compound powder in an alkaline aqueous solution (e.g., by dropwise addition of 0.1 M NaOH) to deprotonate the carboxylic acid and break any initial aggregates.
-
Neutralization: Slowly neutralize the solution to a target pH (e.g., pH 7.4) by adding an acid (e.g., 0.1 M HCl) or by using a slow acidifier like glucono-δ-lactone (GdL).
-
Gelation: Allow the solution to stand at room temperature. The protonation of the carboxylate triggers the self-assembly process, leading to the formation of a hydrogel.
-
Characterization: The mechanical properties of the hydrogel can be characterized using rheometry to measure the storage (G') and loss (G'') moduli. The nanofibrous structure can be visualized using techniques like transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
Workflow for Hydrogel Formation and Characterization
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Val-Ala-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling, storage, and disposal of Fmoc-Val-Ala-OH, a dipeptide commonly used in solid-phase peptide synthesis (SPPS) and as a cleavable linker in antibody-drug conjugates (ADCs).[1] Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Source: MedchemExpress Safety Data Sheet[2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Glasses or Goggles | Must have side shields to protect against dust particles. Tightly fitting safety goggles are required when there is a risk of splashing. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Gloves must be inspected for tears before use and proper removal technique should be followed to avoid skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and maintain the integrity of the compound.
Preparation:
-
Before use, allow the container of this compound to warm to room temperature to prevent condensation.
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or preparing solutions, to minimize the inhalation of dust.
Step-by-Step Handling:
-
Don appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound in a fume hood or a designated area with good ventilation to minimize dust generation.
-
Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), perform this step inside a chemical fume hood.
-
Reaction Addition: Add the dissolved this compound to the reaction vessel slowly and carefully to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Avoid eating, drinking, or smoking in the laboratory.
First Aid Measures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and washes, should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the designated solid waste container.
All waste must be disposed of in accordance with local, state, and federal regulations.
Storage and Stability
Proper storage is essential for maintaining the quality and stability of this compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically 2-8°C. Keep the container tightly closed to prevent moisture absorption and contamination.
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
